molecular formula C34H66O15 B8133540 Bis-PEG11-t-butyl ester

Bis-PEG11-t-butyl ester

Cat. No.: B8133540
M. Wt: 714.9 g/mol
InChI Key: VMJAZLFMKBNUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-PEG11-t-butyl ester is a useful research compound. Its molecular formula is C34H66O15 and its molecular weight is 714.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O15/c1-33(2,3)48-31(35)7-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-29-47-30-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-32(36)49-34(4,5)6/h7-30H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJAZLFMKBNUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bis-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG11-t-butyl ester, a homobifunctional crosslinker. This compound is of significant interest in the fields of drug delivery, proteomics, and therapeutic development, particularly as a component in Proteolysis Targeting Chimeras (PROTACs). The discrete 11-unit polyethylene (B3416737) glycol (PEG) chain imparts favorable solubility and pharmacokinetic properties, while the terminal t-butyl ester groups provide protected carboxylic acid functionalities that can be deprotected for subsequent conjugation.

Synthetic Pathway

The synthesis of this compound is achieved through a Williamson ether synthesis-like reaction. The process involves the activation of the terminal hydroxyl groups of undecaethylene glycol with a strong base to form alkoxides, which then undergo nucleophilic substitution with a t-butyl haloacetate, such as t-butyl bromoacetate (B1195939). This two-step, one-pot synthesis provides a direct route to the desired di-t-butyl ester.

Synthesis_Workflow Synthetic Workflow for this compound undecaglycol Undecaethylene Glycol (HO-(CH₂CH₂O)₁₁-H) activation Activation with Potassium t-butoxide undecaglycol->activation alkoxide Dialkoxide Intermediate activation->alkoxide esterification Esterification with t-butyl bromoacetate alkoxide->esterification crude_product Crude this compound esterification->crude_product purification Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Role in PROTAC Assembly

This compound serves as a versatile linker for the synthesis of PROTACs. After deprotection of the t-butyl groups to reveal the terminal carboxylic acids, the resulting Bis-PEG11-acid can be conjugated to a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The PEG linker provides the necessary spatial separation between the two ligands, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

PROTAC_Logic Logical Relationship of this compound in PROTACs cluster_synthesis Linker Preparation cluster_protac PROTAC Assembly Bis-PEG11-t-butyl_ester This compound Deprotection Acidic Deprotection Bis-PEG11-t-butyl_ester->Deprotection Bis-PEG11-acid Bis-PEG11-acid Deprotection->Bis-PEG11-acid PROTAC PROTAC Molecule Bis-PEG11-acid->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC Target_Protein_Ligand Target Protein Ligand Target_Protein_Ligand->PROTAC

Caption: Role of this compound as a PROTAC linker precursor.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of t-butyl esters of polyethylene glycols.

Materials and Reagents:

  • Undecaethylene glycol (MW: 502.59 g/mol )

  • Potassium t-butoxide (1.0 M solution in t-butanol)

  • t-Butyl bromoacetate

  • Anhydrous Toluene

  • Anhydrous Methylene (B1212753) Chloride

  • Ethyl Ether

  • Celite

Procedure:

  • Azeotropic Drying: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve undecaethylene glycol (1.0 eq) in anhydrous toluene. Heat the solution to reflux to azeotropically remove any residual water.

  • Activation: Cool the reaction mixture to 30°C. Under an inert atmosphere (e.g., argon or nitrogen), add potassium t-butoxide (2.0 eq, 1.0 M solution in t-butanol) dropwise. Stir the resulting mixture for 1 hour at room temperature.

  • Esterification: Add t-butyl bromoacetate (4.0 eq) to the reaction mixture. Heat the mixture to reflux, then allow it to cool and stir for 18 hours at room temperature.

  • Work-up: Filter the reaction mixture through Celite to remove any inorganic salts. Remove the solvent from the filtrate by rotary evaporation.

  • Purification: The crude product is purified by recrystallization. Dissolve the residue in a minimal amount of methylene chloride and precipitate the product by the slow addition of cold ethyl ether. Collect the precipitate by vacuum filtration and dry under high vacuum.

Purification of this compound

Precipitation/Recrystallization:

  • Dissolve the crude product in a minimum volume of a suitable solvent in which it is highly soluble (e.g., methylene chloride).

  • Slowly add this solution to a larger volume of a vigorously stirred anti-solvent in which the product is poorly soluble (e.g., cold diethyl ether).

  • The purified product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Column Chromatography (Alternative):

For challenging purifications, column chromatography on silica (B1680970) gel can be employed.

  • Load the crude product onto a silica gel column.

  • Elute with a gradient of a suitable solvent system, such as a mixture of chloroform (B151607) and methanol. The polarity of the eluent should be gradually increased.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Reactant and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
Undecaethylene glycolC₂₂H₄₆O₁₂502.59Starting Material
Potassium t-butoxideC₄H₉KO112.21Base/Activator
t-Butyl bromoacetateC₆H₁₁BrO₂195.05Esterifying Agent
This compound C₃₄H₆₆O₁₅ 714.88 Final Product
Synthesis Parameters and Expected Outcome
ParameterValue
Reactant Molar Ratios
Undecaethylene glycol1.0 eq
Potassium t-butoxide2.0 - 2.2 eq
t-Butyl bromoacetate4.0 - 4.4 eq
Reaction Conditions
SolventAnhydrous Toluene
Activation Temperature30°C to Room Temperature
Esterification TemperatureReflux, then Room Temperature
Reaction Time18 - 24 hours
Purification
Primary MethodRecrystallization (Methylene Chloride/Ethyl Ether)
Expected Product
Theoretical Yield> 80%
Purity (by NMR)> 95%
Analytical Characterization
TechniqueExpected Results
¹H NMR Appearance of a singlet at ~1.4 ppm corresponding to the t-butyl protons.
¹³C NMR Peaks corresponding to the PEG backbone carbons, the carbonyl carbons of the ester groups, and the quaternary and methyl carbons of the t-butyl groups.
Mass Spectrometry (ESI-MS) Confirmation of the molecular weight of the final product (Expected [M+Na]⁺: ~737.87 g/mol ).
FTIR Spectroscopy A strong C=O stretching vibration from the ester groups around 1730-1740 cm⁻¹.

Characterization of Bis-PEG11-t-butyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of Bis-PEG11-t-butyl ester, a bifunctional crosslinker molecule integral to various applications in drug delivery and bioconjugation. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a foundational dataset for researchers working with this compound.

Introduction

This compound is a hydrophilic linker molecule composed of a discrete eleven-unit polyethylene (B3416737) glycol (PEG) chain flanked by two t-butyl ester functional groups. The PEG backbone imparts aqueous solubility and can reduce the immunogenicity of conjugated biomolecules, while the t-butyl ester groups serve as protected carboxylic acids, which can be deprotected under acidic conditions to reveal reactive carboxyl functionalities. Accurate characterization of this molecule is crucial to ensure its purity, identity, and suitability for downstream applications. This guide outlines the standard analytical techniques and expected results for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the t-butyl protons and the ethylene (B1197577) glycol protons of the PEG chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃~1.44Singlet18H
-O-CH₂-CH₂-O- (internal)~3.64Singlet40H
-COO-CH₂-CH₂ -O-~3.67Triplet4H
-COO-CH₂ -CH₂-O-~2.50Triplet4H

Note: The chemical shifts are predictions based on known values for similar structures and may vary slightly depending on the solvent and experimental conditions.

The proton NMR spectrum of polyethylene glycol compounds is often characterized by a prominent singlet for the repeating ethylene glycol units.[1][2] The t-butyl group should appear as a sharp singlet integrating to 18 protons, typically in the upfield region of the spectrum.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
-C (CH₃)₃~80.5
-C(C H₃)₃~28.2
-C OO-~172.0
-O-C H₂-C H₂-O- (internal)~70.6
-COO-CH₂-C H₂-O-~69.2
-COO-C H₂-CH₂-O-~35.5

Note: The chemical shifts are predictions based on known values for similar structures and may vary slightly depending on the solvent and experimental conditions.

The carbon signals for the repeating ethylene glycol units in the PEG chain typically appear around 70 ppm.[4] The quaternary carbon and the methyl carbons of the t-butyl ester group have characteristic chemical shifts around 80.5 ppm and 28.2 ppm, respectively.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and purity of this compound. Due to the polymeric nature of the PEG chain, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[8][9][10]

Expected Mass Spectrometry Data

The monoisotopic mass of this compound (C₃₄H₆₆O₁₅) is approximately 714.44 g/mol . In mass spectrometry, it is common to observe adducts with ions such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[11][12]

Table 3: Predicted m/z Values for this compound Adducts

AdductCalculated m/z
[M+H]⁺715.45
[M+Na]⁺737.43
[M+K]⁺753.40
[M+NH₄]⁺732.48

Fragmentation in the mass spectrometer may occur, with common losses including the t-butyl group (57 Da) or cleavage of the ester bond.[13][14] Fragmentation of the PEG backbone can also occur, typically resulting in a series of peaks separated by 44 Da, corresponding to the mass of an ethylene glycol unit (C₂H₄O).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard pulse program.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Acquire a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

Mass Spectrometry (MALDI-TOF)
  • Matrix Selection: A common matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (CHCA).[8][12]

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the CHCA matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

    • Dissolve the this compound sample in a suitable solvent (e.g., water or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Target Plate Spotting:

    • Mix the sample solution and the matrix solution in a 1:1 ratio.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

    • Calibrate the instrument using a known standard.

    • Acquire spectra over an appropriate m/z range to observe the expected molecular ion adducts.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (MALDI-TOF or ESI) Purification->MS_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation Purity_Assessment Purity & Molecular Weight Verification MS_Analysis->Purity_Assessment Final_Product Characterized This compound Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

References

An In-depth Technical Guide to Bis-PEG11-t-butyl ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Bis-PEG11-t-butyl ester, a homobifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) derivative characterized by a central, hydrophilic 11-unit PEG spacer. Each terminus of this spacer is functionalized with a carboxylic acid that is protected by a t-butyl ester group. This structure imparts a unique combination of hydrophilicity, thanks to the PEG backbone, and chemically controlled reactivity, afforded by the acid-labile t-butyl ester protecting groups.[1]

The PEG spacer enhances the aqueous solubility and biocompatibility of molecules to which it is conjugated, while the t-butyl esters provide robust protection for the terminal carboxyl groups during synthetic steps where their reactivity is not desired.[1][2] These protecting groups can be efficiently removed under acidic conditions to reveal the free carboxylic acids, which are then available for conjugation to amine-containing molecules.[3]

Data Presentation: Chemical and Physical Properties

While some specific experimental data for this compound is not widely published, its core properties can be determined from its chemical formula or inferred from similar PEG-ylated compounds.

PropertyValueSource/Method
Molecular Formula C₃₄H₆₆O₁₅[4]
Molecular Weight 714.88 g/mol Calculated
CAS Number Not availableN/A
Appearance Expected to be a colorless to pale yellow liquid or waxy solidInferred from similar PEG compounds
Solubility Soluble in a range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in aqueous solutions.Inferred from similar PEG esters[5]
Storage Conditions Recommended storage at -20°C for long-term stability. Should be handled under an inert atmosphere to minimize exposure to moisture.[5][6]General recommendation for PEG reagents
Structural Representation

The structure of this compound consists of a central undecaglycol chain with t-butyl propanoate groups at both ends.

G Chemical Structure of this compound cluster_0 t-Butyl Ester Group 1 cluster_1 PEG11 Spacer cluster_2 t-Butyl Ester Group 2 C1 C(CH₃)₃ O1 O C1->O1 C2 C=O O1->C2 C3 -(CH₂CH₂O)₁₁- C2->C3 C4 C=O C3->C4 O2 O C4->O2 C5 C(CH₃)₃ O2->C5 G Synthetic Workflow for this compound cluster_step1 Step 1: Synthesis of Bis-PEG11-acid cluster_step2 Step 2: Tert-butylation A Undecaethylene Glycol + Succinic Anhydride B Reaction in Dioxane with Triethylamine (Base) A->B Esterification C Precipitation in Cold Diethyl Ether B->C Work-up D Bis-PEG11-acid C->D Isolation E Reaction with t-Butyl Acetate and Perchloric Acid (Catalyst) D->E Esterification F Extraction and Purification E->F Work-up G This compound F->G Isolation G Deprotection and Conjugation Workflow A This compound (Protected Linker) B Acid Treatment (e.g., TFA in DCM) A->B Deprotection C Bis-PEG11-acid (Deprotected Linker) B->C D Activation with EDC/NHS C->D Activation E Bis-PEG11-NHS ester (Amine-Reactive Linker) D->E H Crosslinked Conjugate E->H F Amine-containing Biomolecule 1 (e.g., Protein, Peptide) F->H Conjugation (Amide bond formation) G Amine-containing Biomolecule 2 G->H Conjugation (Amide bond formation)

References

The Role of Bis-PEG11-t-butyl Ester in PROTAC Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable characteristics. This technical guide provides an in-depth exploration of the mechanism of action of a specific bifunctional PEG linker, Bis-PEG11-t-butyl ester , in the formation and function of PROTACs.

Core Mechanism of Action of this compound in PROTACs

The this compound linker is a flexible, hydrophilic spacer composed of eleven ethylene (B1197577) glycol units, capped at both ends with t-butyl ester protected carboxylic acid groups. Its mechanism of action in PROTACs is multifaceted, contributing to several key aspects of the degrader's function:

  • Facilitating Ternary Complex Formation: The primary role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex. The length and flexibility of the 11-unit PEG chain are critical in this process. An optimal linker length allows the two proteins to adopt a conformation that is favorable for the E3 ligase to ubiquitinate the POI. The flexibility of the PEG chain allows the PROTAC to accommodate various binding orientations, increasing the probability of forming a stable and effective ternary complex.

  • Enhancing Solubility and Physicochemical Properties: PROTACs are often large molecules with high molecular weights, which can lead to poor solubility and limited cell permeability. The hydrophilic nature of the PEG linker, due to the repeating ether units, significantly improves the overall solubility of the PROTAC molecule in aqueous environments. This enhanced solubility is crucial for administration and bioavailability.

  • Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of the PEG chain can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating membrane traversal.

  • Modular PROTAC Synthesis: The "Bis-t-butyl ester" functionality makes this linker a versatile tool for the modular synthesis of PROTACs. The t-butyl ester groups are protecting groups for carboxylic acids. They can be selectively deprotected under acidic conditions to reveal reactive carboxylic acid moieties. This allows for a stepwise and controlled conjugation of the POI ligand and the E3 ligase ligand, providing a straightforward and efficient method for generating PROTAC libraries with varying linker attachment points.

Quantitative Data Analysis

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

The following table summarizes the degradation performance of a CRBN-based PROTAC, XZ739 , which targets the anti-apoptotic protein BCL-XL and utilizes a PEG linker with 11 atoms, demonstrating the potency that can be achieved with a linker of this length.

PROTAC IDTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
XZ739 BCL-XLPomalidomide (CRBN)11-atom PEGMOLT-40.9>95[1]

Experimental Protocols

Detailed methodologies for the key experiments involved in characterizing PROTACs are provided below.

Western Blot Analysis for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.

  • Detection and Analysis:

    • Prepare the ECL substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cellular Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC compound

  • Plate reader or LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.

  • Coat Donor Plate: Pipette a small volume of the phospholipid solution onto the filter membrane of each well in the donor plate.

  • Prepare Donor Solution: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration.

  • Start Assay: Add the donor solution to the coated donor plate and carefully place it on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a plate reader or LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Visualizations

Signaling Pathway: PROTAC-mediated BCL-XL Degradation

PROTAC_BCL_XL_Degradation cluster_cell Cancer Cell PROTAC XZ739 (PROTAC) (BCL-XL ligand-PEG11-CRBN ligand) BCL_XL BCL-XL (Anti-apoptotic Protein) PROTAC->BCL_XL Binds CRBN_E3 CRBN E3 Ligase PROTAC->CRBN_E3 Binds Ternary_Complex BCL-XL : XZ739 : CRBN Ternary Complex PROTAC->Ternary_Complex BCL_XL->Ternary_Complex Apoptosis Apoptosis (Programmed Cell Death) BCL_XL->Apoptosis Inhibits CRBN_E3->Ternary_Complex Poly_Ub_BCL_XL Poly-ubiquitinated BCL-XL Ternary_Complex->Poly_Ub_BCL_XL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BCL_XL->Proteasome Recognition Degraded_BCL_XL Degraded BCL-XL (Peptide Fragments) Proteasome->Degraded_BCL_XL Degradation Degraded_BCL_XL->Apoptosis Promotes

Caption: PROTAC-mediated degradation of BCL-XL leading to apoptosis.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_Ligand Protein of Interest (POI) Ligand Coupling1 Coupling Reaction 1 POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Linker This compound Deprotection Deprotection of t-butyl ester Linker->Deprotection Deprotection->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC_Molecule Final PROTAC Molecule Coupling2->PROTAC_Molecule Permeability_Assay Cellular Permeability Assay (e.g., PAMPA) PROTAC_Molecule->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC) PROTAC_Molecule->Ternary_Complex_Assay Western_Blot Western Blot for Degradation (DC50, Dmax) PROTAC_Molecule->Western_Blot Lead_Optimization Lead Optimization Permeability_Assay->Lead_Optimization Ternary_Complex_Assay->Lead_Optimization Cell_Viability_Assay Cell Viability/Apoptosis Assay Western_Blot->Cell_Viability_Assay Cell_Viability_Assay->Lead_Optimization

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Logical Relationship: Impact of Linker Properties

Linker_Properties Linker_Properties Linker Properties Length (e.g., 11 PEG units) Flexibility Hydrophilicity PROTAC_Characteristics PROTAC Characteristics Solubility Cell Permeability Ternary Complex Stability Linker_Properties->PROTAC_Characteristics Influences PROTAC_Efficacy PROTAC Efficacy Potency (DC50) Efficacy (Dmax) Selectivity PROTAC_Characteristics->PROTAC_Efficacy Determines Therapeutic_Potential Therapeutic Potential PROTAC_Efficacy->Therapeutic_Potential Defines

References

An In-depth Technical Guide on the Storage and Handling of Bis-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for Bis-PEG11-t-butyl ester. The information presented is synthesized from data available for similar polyethylene (B3416737) glycol (PEG) derivatives and general laboratory safety protocols. It is intended to offer a robust framework for ensuring the stability and safe management of this compound in a research and development setting.

Chemical and Physical Properties

This compound is a homobifunctional PEG linker. The t-butyl ester groups provide a protecting group for carboxylic acids, which can be removed under acidic conditions. This characteristic makes it a valuable tool in drug delivery systems for the controlled release of therapeutic payloads.[1]

PropertyValue
IUPAC Name di-tert-butyl 4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioate
Molecular Formula C34H66O15
Appearance Likely a pale yellow or colorless oily liquid or solid powder

Note: Specific properties for this compound are not widely published; the appearance is inferred from similar PEG-ester compounds.

Storage Conditions

Proper storage is critical to maintain the integrity and shelf life of this compound. The following conditions are recommended based on data for analogous compounds.

Table 1: Recommended Storage Conditions

ConditionShort-Term (Days to Weeks)Long-Term (Months to Years)
Temperature 0 - 4 °C[2][3]-20 °C[2][3]
Alternative Temperature 2 - 8 °C[]Not Recommended
Atmosphere Dry[2][3]Dry[2][3]
Light Protected from light (dark)[2][3]Protected from light (dark)[2][3]
Container Tightly closed containerTightly closed container

It is crucial to store the compound in a well-ventilated place and away from incompatible substances such as strong oxidizing agents, acids, and bases.[5]

Stock Solution Storage:

  • Short-Term: 0 - 4 °C (days to weeks)[2]

  • Long-Term: -20 °C (months)[2]

Handling and Safety

Table 2: Personal Protective Equipment (PPE) and Handling Guidelines

AspectRecommendation
Ventilation Use only in a well-ventilated area.[6] Ensure that eyewash stations and safety showers are close to the workstation.[5]
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles.[6]
Hand Protection Wear protective gloves.[6]
Skin and Body Protection Wear suitable protective clothing. Avoid contact with skin, eyes, and personal clothing.[6]
Hygiene Wash hands thoroughly after handling.[6]
Ignition Sources Keep away from heat, sparks, and flame. Some t-butyl esters are flammable.[5]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

  • In Case of Skin Contact: Immediately flush skin with plenty of water.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5]

In all cases of exposure, seek medical advice if symptoms persist.[5][6]

Experimental Protocol: Stability Assessment of this compound

The following is a generalized protocol for assessing the stability of this compound under various conditions.

Objective: To determine the degradation profile and shelf-life of this compound under specified storage and stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • pH buffers

  • Temperature and humidity-controlled chambers

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent to a known concentration.

    • Aliquot the stock solution into multiple vials for each storage condition.

  • Storage Conditions:

    • Recommended Long-Term: -20°C in the dark.

    • Recommended Short-Term: 4°C in the dark.

    • Accelerated Stability: 25°C/60% RH (Relative Humidity), 40°C/75% RH.

    • Photostability: Expose samples to a controlled light source (ICH Q1B guidelines).

  • Time Points:

    • Analyze samples at initial time point (T=0).

    • Subsequent time points for accelerated studies: 1, 2, 4 weeks; 1, 3, 6 months.

    • Subsequent time points for long-term studies: 3, 6, 9, 12, 18, 24 months.

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from potential degradants.

    • At each time point, analyze the samples in triplicate.

    • Quantify the amount of remaining this compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the degradation rate and identify major degradation products if possible (e.g., via LC-MS).

    • Establish the shelf-life based on the time it takes for the concentration to decrease to a specified limit (e.g., 90%).

Visualized Workflows

Diagram 1: Storage and Handling Workflow

cluster_storage Storage Protocol cluster_handling Handling Protocol storage_start Receive Compound storage_check Check Container Integrity storage_start->storage_check storage_decision Storage Duration? storage_check->storage_decision storage_short Short-Term (0-4°C, Dark, Dry) storage_decision->storage_short Weeks storage_long Long-Term (-20°C, Dark, Dry) storage_decision->storage_long Months/Years storage_end Use in Experiment storage_short->storage_end storage_long->storage_end handling_start Retrieve from Storage storage_end->handling_start handling_ppe Don PPE (Gloves, Goggles) handling_start->handling_ppe handling_weigh Weigh in Ventilated Area handling_ppe->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_cleanup Clean Spill Immediately handling_weigh->handling_cleanup handling_dissolve->handling_cleanup handling_end Return to Storage handling_dissolve->handling_end handling_dispose Dispose of Waste Properly handling_cleanup->handling_dispose start Sample Preparation (Known Concentration) aliquot Aliquot Samples start->aliquot conditions Place in Stability Chambers (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) aliquot->conditions timepoint Pull Samples at Pre-defined Time Points conditions->timepoint T=0, 1, 2, 4 weeks... analysis HPLC Analysis timepoint->analysis data Quantify Parent & Degradants analysis->data report Determine Shelf-Life & Degradation Profile data->report

References

An In-depth Technical Guide to Bis-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Bis-PEG11-t-butyl ester, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document details the molecule's physicochemical properties, a detailed synthesis protocol, and its applications, particularly in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Molecular Profile and Physicochemical Data

This compound is a chemical tool used to link molecules. Its defining feature is a chain of 11 repeating ethylene (B1197577) glycol units, which imparts greater water solubility and favorable pharmacokinetic properties to the molecules it links.[1][2] The ends of the PEG chain are functionalized with t-butyl ester groups, which can be chemically modified for conjugation or serve as protecting groups.

The quantitative data for this compound are summarized in the table below.

ParameterValueSource
Molecular Formula C34H66O15[3]
Molecular Weight 714.89 g/mol Calculated from Formula
Structure Type Homobifunctional PEG Linker[]
Key Features 11 PEG Repeats, Terminal t-butyl estersN/A

The Role of PEGylation in Drug Development

PEGylation is a well-established and critical strategy in pharmaceutical sciences, involving the attachment of PEG chains to therapeutic molecules such as proteins, peptides, or small drugs.[2] This modification offers several significant advantages:

  • Enhanced Solubility : PEG chains are hydrophilic, which can significantly increase the aqueous solubility of hydrophobic drugs, aiding in formulation and bioavailability.[1][2]

  • Reduced Immunogenicity : The PEG chain can "mask" the therapeutic molecule from the host's immune system, reducing the risk of an immune response.[2]

  • Prolonged Circulation Time : By increasing the hydrodynamic size of the molecule, PEGylation slows its clearance by the kidneys, extending its half-life in the bloodstream and allowing for less frequent dosing.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically performed in a two-stage process. First, a dicarboxylic acid precursor, Bis-PEG11-acid, is synthesized. This is followed by an acid-catalyzed esterification to attach the terminal t-butyl groups.

This protocol is adapted from the synthesis of similar PEG-diacid molecules.[5] The core of this reaction is the ring-opening of succinic anhydride (B1165640) by the terminal hydroxyl groups of undecaethylene glycol.

Reaction Principle: Undecaethylene glycol reacts with succinic anhydride in the presence of a base catalyst like triethylamine (B128534) (TEA) to form the dicarboxylic acid derivative.

Materials and Reagents:

  • Undecaethylene glycol (HO-(CH₂CH₂O)₁₁-H)

  • Succinic anhydride

  • Triethylamine (TEA)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, cold diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add undecaethylene glycol and 2.2 equivalents of succinic anhydride to a round-bottom flask.

  • Dissolution: Add anhydrous dioxane to dissolve the reactants and stir until a clear solution is formed.

  • Catalyst Addition: Slowly add 2.5 equivalents of triethylamine dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the dioxane solvent using a rotary evaporator.

  • Precipitation and Isolation: Dissolve the resulting oil in a minimal amount of dichloromethane (B109758) and precipitate the product by adding the solution to vigorously stirred, cold diethyl ether.

  • Drying: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under a high vacuum.

Characterization: The structure of the resulting Bis-PEG11-acid can be confirmed using ESI-MS to verify the molecular weight and by FTIR spectroscopy to identify the characteristic carbonyl stretch of the carboxylic acid.[5]

This stage involves the esterification of the terminal carboxylic acids of the precursor. A common method is the reaction with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst.[6][7]

Reaction Principle: The carboxylic acid groups of Bis-PEG11-acid are converted to tert-butyl esters through an acid-catalyzed reaction with a t-butyl source.

Materials and Reagents:

  • Bis-PEG11-acid (from Stage 1)

  • Tert-butyl acetate

  • Perchloric acid (catalytic amount)

  • Appropriate organic solvents for workup

Procedure:

  • Setup: Dissolve the dried Bis-PEG11-acid in tert-butyl acetate, which acts as both a reagent and a solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as perchloric acid, to the solution.

  • Reaction: Stir the mixture at room temperature for 18-24 hours.

  • Neutralization and Workup: After the reaction is complete, neutralize the acid catalyst with an aqueous alkali solution (e.g., sodium bicarbonate). Extract the organic layer.

  • Purification: Purify the final product using column chromatography to yield pure this compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification A Undecaethylene Glycol C Reaction in Dioxane with TEA Catalyst A->C B Succinic Anhydride B->C D Bis-PEG11-acid (Precursor) C->D F Acid-Catalyzed Esterification D->F E t-Butyl Acetate E->F G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

Applications in Advanced Drug Development

This compound is a homobifunctional linker, meaning it has identical reactive groups at both ends. This symmetry makes it an ideal building block for creating complex, well-defined molecular architectures in drug development.

One of its most significant applications is in the synthesis of PROTACs . PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[8] A PROTAC molecule consists of three parts:

  • A ligand that binds to the target protein.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The PEG11 chain of this compound serves as this crucial linker, providing the necessary length and spatial orientation for the two ligands to bind their respective proteins simultaneously, thereby facilitating the degradation of the target protein. The t-butyl ester groups are typically hydrolyzed to reveal the carboxylic acids, which are then used to couple the two different ligands.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking Using Bis-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG11-t-butyl ester is a homobifunctional crosslinking reagent that, upon deprotection, provides a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer arm with a terminal carboxylic acid at each end. This reagent is a valuable tool for covalently linking proteins and other biomolecules containing primary amines. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and potentially minimize the immunogenicity of the crosslinked complex.

The use of this compound for protein crosslinking is a multi-step process. First, the terminal t-butyl ester groups must be deprotected to yield the active carboxyl groups, forming Bis-PEG11-acid. These carboxyl groups are then activated, typically using a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step activation creates a more stable, amine-reactive NHS ester, which then readily reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a polypeptide) on the target protein(s) to form stable amide bonds. This controlled, multi-step approach allows for precise control over the crosslinking reaction.

This document provides detailed protocols for the deprotection of this compound and the subsequent crosslinking of proteins using the resulting Bis-PEG11-acid.

Data Presentation

Table 1: Quantitative Parameters for Protein Crosslinking with Bis-PEG11-acid

ParameterRecommended RangeNotes
Deprotection
Trifluoroacetic Acid (TFA) Concentration50-95% in DCMHigher concentrations can lead to faster deprotection but may also increase the risk of protein denaturation if not handled carefully.
Scavenger Concentration (e.g., TIS)2.5% (v/v)Important for preventing side reactions with sensitive amino acid residues like tryptophan and methionine.
Deprotection Time2-5 hoursReaction progress can be monitored by HPLC or NMR.[1]
Activation of Carboxylic Acids
EDC Concentration2-10 mMShould be in molar excess to the carboxyl groups of the linker.
NHS/Sulfo-NHS Concentration5-25 mMTypically used at a 2 to 2.5-fold molar excess over EDC.
Activation Buffer pH4.5 - 6.0MES buffer is commonly used. This pH range is optimal for EDC/NHS activation.[2]
Activation Time15 minutesAt room temperature.
Protein Crosslinking
Linker-to-Protein Molar Ratio10:1 to 50:1The optimal ratio should be determined empirically for each specific application.
Protein Concentration0.1 - 2 mg/mLHigher concentrations generally lead to higher crosslinking efficiency.
Coupling Buffer pH7.2 - 8.5Phosphate-buffered saline (PBS) or other amine-free buffers are suitable. This pH range is optimal for the reaction between the NHS ester and primary amines.
Reaction Time30 minutes - 2 hours at room temperature, or overnight at 4°CLonger incubation times may be necessary for less concentrated protein solutions.
Quenching
Quenching Reagent1 M Tris-HCl, pH 7.5; Hydroxylamine; Glycine
Final Quenching Concentration20-50 mMTo stop the reaction by consuming unreacted NHS esters.
Quenching Time15 minutesAt room temperature.

Experimental Protocols

Protocol 1: Deprotection of this compound to Bis-PEG11-acid

This protocol describes the removal of the t-butyl ester protecting groups to generate the active carboxyl-terminated crosslinker.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)[1]

  • Cold diethyl ether

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve the this compound in anhydrous DCM.

  • In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1]

  • Add the cleavage cocktail to the dissolved this compound. A typical ratio is approximately 10 mL of cocktail per gram of the ester.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection progress by a suitable analytical method such as HPLC or TLC.

  • Following the reaction, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitate the resulting Bis-PEG11-acid by adding cold diethyl ether to the concentrated residue.

  • Collect the precipitate by centrifugation and wash with cold diethyl ether to remove any remaining scavengers and byproducts.

  • Dry the final product under vacuum. The Bis-PEG11-acid is now ready for the activation step.

Protocol 2: Two-Step Protein Crosslinking using Bis-PEG11-acid, EDC, and Sulfo-NHS

This protocol outlines the activation of the carboxyl groups on Bis-PEG11-acid and the subsequent crosslinking of proteins.

Materials:

  • Bis-PEG11-acid (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Target Protein(s) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns or dialysis equipment for purification

Procedure:

Part A: Activation of Bis-PEG11-acid

  • Allow all reagents to come to room temperature.

  • Prepare a fresh 10 mg/mL stock solution of Bis-PEG11-acid in anhydrous DMSO.

  • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • In a microcentrifuge tube, add the Bis-PEG11-acid stock solution to the Activation Buffer to a final concentration of 1-5 mM.

  • Add EDC and Sulfo-NHS from their stock solutions to the Bis-PEG11-acid solution to a final concentration of 10 mM each.

  • Incubate the mixture for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester of the PEG linker.

Part B: Crosslinking of Target Protein(s)

  • Immediately add the activated Bis-PEG11-acid solution to the protein solution. The protein should be at a concentration of 0.1-1.0 mg/mL in an amine-free buffer like PBS, pH 7.4.

  • The molar ratio of the activated linker to the protein should be optimized, but a starting point of a 25-50 fold molar excess of the linker is recommended.[3]

  • Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.[3]

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for an additional 15 minutes at room temperature.

  • Remove the excess, unreacted crosslinker and reaction byproducts (N-hydroxysulfosuccinimide) using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • The crosslinked protein conjugate is now ready for downstream applications and analysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_crosslinking Step 3: Crosslinking cluster_purification Step 4: Purification Bis_PEG11_t_butyl_ester Bis_PEG11_t_butyl_ester Deprotection_Reaction Deprotection_Reaction Bis_PEG11_t_butyl_ester->Deprotection_Reaction TFA/DCM Bis_PEG11_acid Bis_PEG11_acid Deprotection_Reaction->Bis_PEG11_acid Activation_Reaction Activation_Reaction Bis_PEG11_acid->Activation_Reaction EDC/Sulfo-NHS pH 4.5-6.0 Activated_Linker Activated_Linker Activation_Reaction->Activated_Linker Crosslinking_Reaction Crosslinking_Reaction Activated_Linker->Crosslinking_Reaction pH 7.2-8.5 Protein_A Protein A Protein_A->Crosslinking_Reaction Protein_B Protein B Protein_B->Crosslinking_Reaction Crosslinked_Proteins Crosslinked_Proteins Crosslinking_Reaction->Crosslinked_Proteins Purification Purification Crosslinked_Proteins->Purification Desalting/ Dialysis Final_Product Final_Product Purification->Final_Product

Caption: Workflow for Protein Crosslinking with this compound.

logical_relationship reagent This compound deprotection Deprotection (Acidic Conditions) reagent->deprotection intermediate Bis-PEG11-acid deprotection->intermediate activation Activation (EDC/NHS) intermediate->activation activated_linker Amine-Reactive NHS Ester Linker activation->activated_linker crosslinking Crosslinking Reaction (Amide Bond Formation) activated_linker->crosslinking target_protein Target Protein(s) (with Primary Amines) target_protein->crosslinking product Crosslinked Protein Conjugate crosslinking->product

Caption: Logical Steps in this compound Crosslinking.

Caption: Model of Two Proteins Crosslinked by a Bis-PEG11 Linker.

References

Application of Bis-PEG11-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three components: a monoclonal antibody for target specificity, a cytotoxic payload for cell killing, and a linker that connects the two. The linker's properties, in particular, play a pivotal role in the overall performance of the ADC.

This document provides detailed application notes and protocols for the use of Bis-PEG11-t-butyl ester, a heterobifunctional linker, in the development of ADCs. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, specifically an 11-unit PEG chain (PEG11), offers several advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and potentially a higher drug-to-antibody ratio (DAR) without inducing aggregation.[1][2] The t-butyl ester protecting groups on this linker allow for a controlled, sequential conjugation process.

Core Principles and Applications

This compound is a versatile tool in ADC development due to its defined length and bifunctional nature. One terminus can be functionalized to react with a payload molecule, while the other end, after deprotection of the t-butyl ester, can be activated to conjugate to the antibody.

Key Advantages of PEGylation in ADCs:

  • Improved Hydrophilicity: The PEG11 chain enhances the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation.[3]

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the ADC from clearance mechanisms, leading to a longer plasma half-life and increased tumor accumulation.[3][4]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the payload or the linker itself.[3]

  • Optimized Drug-to-Antibody Ratio (DAR): The solubilizing effect of the PEG linker can enable the attachment of a higher number of drug molecules per antibody without compromising the ADC's stability and solubility.[3][5]

Role of the t-Butyl Ester:

The t-butyl ester groups serve as protecting groups for the carboxylic acid functionalities of the linker. This protection is crucial for a controlled and stepwise conjugation strategy. The t-butyl esters are stable under many reaction conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acids for subsequent activation and conjugation to the antibody.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using a this compound linker. Optimization of reaction conditions may be necessary for specific antibodies, payloads, and linker-payload constructs.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a payload containing a reactive amine group to one end of the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Activation of one carboxylic acid group of the linker:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add NHS (1.05 eq) and DCC (1.05 eq).

    • Stir the reaction at room temperature for 4-6 hours.

  • Conjugation to the payload:

    • In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

    • Add the activated linker solution from step 1 to the payload solution.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Purify the crude product by silica gel column chromatography to obtain the drug-linker-t-butyl ester conjugate.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl ester protecting group to reveal the carboxylic acid for antibody conjugation.

Materials:

  • Drug-linker-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343)

Procedure:

  • Dissolve the drug-linker-t-butyl ester conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene several times to ensure complete removal of residual TFA, yielding the deprotected drug-linker conjugate.

Protocol 3: Antibody Conjugation and Purification

This protocol describes the conjugation of the deprotected drug-linker to a monoclonal antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker conjugate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

Procedure:

  • Activation of the drug-linker:

    • Dissolve the deprotected drug-linker conjugate in a small amount of DMSO.

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the drug-linker solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the antibody:

    • Add a calculated molar excess of the activated drug-linker solution to the antibody solution in conjugation buffer. The final DMSO concentration should be kept below 10% (v/v).

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with a suitable formulation buffer (e.g., PBS).

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: UV-Vis Spectroscopy or Hydrophobic Interaction Chromatography (HIC).

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • HIC: This chromatographic technique separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. The relative peak areas of the different DAR species can be used to calculate the average DAR.

2. Purity and Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC).

  • Procedure: Analyze the purified ADC by SEC to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Purpose: To determine the potency of the ADC on target and non-target cells.

  • Procedure:

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Treat the cells with the different concentrations and incubate for a specified period (e.g., 72-96 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

Data Presentation

The following tables summarize hypothetical and literature-derived data for ADCs with varying PEG linker lengths to provide a comparative context for a PEG11-based ADC. It is important to note that direct quantitative data for a PEG11 linker is limited in publicly available literature; therefore, the presented data for PEG11 is an educated estimation based on the trends observed for similar PEG linker lengths (PEG8 and PEG12).[6]

Table 1: Impact of PEG Linker Length on ADC Drug-to-Antibody Ratio (DAR)

LinkerAverage DARAggregation (%)Reference
No PEG3.58[6]
PEG44.05[6]
PEG84.2< 2[6]
PEG11 (Estimated) 4.3 < 2 N/A
PEG124.5< 2[2][5]
PEG244.8< 1[2][5]

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

LinkerTarget Cell LineIC50 (nM)Reference
No PEGHER2+ (BT-474)0.5[4]
PEG4kHER2+ (BT-474)2.25[4]
PEG11 (Estimated) HER2+ (BT-474) ~1.5 N/A
PEG10kHER2+ (BT-474)11.0[4]

Note: Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance affecting cell internalization or payload release.[4][6]

Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths in Rats

LinkerClearance (mL/day/kg)Half-life (t½, hours)Reference
No PEG~15~50[6]
PEG4~7~100[6]
PEG8~5~150[6]
PEG11 (Estimated) ~5 ~160 N/A
PEG12~5~165[6]
PEG24~5~170[6]

Visualizations

Signaling Pathway of Tubulin Inhibitor Payloads

Many common ADC payloads, such as Monomethyl Auristatin E (MMAE) and derivatives of maytansine (B1676224) (e.g., DM1), are potent tubulin inhibitors.[7][] These payloads disrupt microtubule dynamics, a process crucial for cell division, leading to cell cycle arrest and apoptosis.[9]

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Payload (e.g., MMAE, DM1) Lysosome->Payload Linker Cleavage/ Antibody Degradation Tubulin α/β-Tubulin Heterodimers Payload->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest G2/M Phase Mitotic Arrest Microtubules->MitoticArrest Disruption of Microtubule Dynamics Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using a heterobifunctional linker like this compound is a sequential process that requires careful control of each step to ensure a homogenous and effective final product.

ADC_Synthesis_Workflow start Start linker_payload 1. Drug-Linker Synthesis (this compound + Payload) start->linker_payload deprotection 2. Deprotection of t-butyl ester (TFA Treatment) linker_payload->deprotection conjugation 4. Conjugation Reaction (Activated Drug-Linker + Antibody) deprotection->conjugation antibody_prep 3. Antibody Preparation (e.g., Buffer Exchange) antibody_prep->conjugation purification 5. ADC Purification (Size-Exclusion Chromatography) conjugation->purification characterization 6. ADC Characterization purification->characterization dar DAR Determination (UV-Vis, HIC) characterization->dar purity Purity & Aggregation (SEC) characterization->purity potency In Vitro Potency (Cytotoxicity Assay) characterization->potency end Final ADC Product characterization->end

Caption: Stepwise workflow for ADC synthesis and characterization.

Logical Relationship in Linker Selection

The choice of a linker is a critical decision in ADC design, influenced by the properties of the antibody, payload, and the target tumor biology.

Linker_Selection_Logic start Start: ADC Design payload_props Payload Properties (Hydrophobicity, Potency) start->payload_props hydrophobic_payload Hydrophobic Payload? payload_props->hydrophobic_payload use_peg Incorporate Hydrophilic Linker (e.g., PEG) hydrophobic_payload->use_peg Yes no_peg Consider Shorter/ Non-PEG Linker hydrophobic_payload->no_peg No linker_length Optimize Linker Length (e.g., PEG11) use_peg->linker_length conjugation_chem Select Conjugation Chemistry (e.g., Lysine, Cysteine) no_peg->conjugation_chem pk_consideration Enhance Pharmacokinetics (Longer PEG) linker_length->pk_consideration PK is priority potency_consideration Maintain In Vitro Potency (Shorter PEG) linker_length->potency_consideration Potency is priority pk_consideration->conjugation_chem potency_consideration->conjugation_chem final_linker Final Linker Design (e.g., this compound) conjugation_chem->final_linker

Caption: Decision-making process for selecting an appropriate ADC linker.

Conclusion

This compound is a valuable heterobifunctional linker for the development of next-generation ADCs. The inclusion of a discrete PEG11 spacer can significantly improve the physicochemical and pharmacokinetic properties of the resulting conjugate, potentially leading to a more effective and safer therapeutic. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in the field of ADC development, enabling a rational approach to the design and synthesis of novel targeted cancer therapies. Careful optimization of the linker length and conjugation strategy is paramount to achieving the desired balance of potency, stability, and safety for each specific ADC candidate.

References

Step-by-Step Guide to PROTAC Synthesis with Bis-PEG11-t-butyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a bifunctional Bis-PEG11-t-butyl ester linker. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] Their modular nature, consisting of a target protein ligand (warhead), an E3 ligase ligand, and a connecting linker, allows for systematic optimization of their pharmacological properties.[2] Polyethylene glycol (PEG) linkers, such as the this compound, are frequently employed to enhance solubility, cell permeability, and to provide optimal spatial orientation between the two ligands, which is crucial for the formation of a stable and productive ternary complex.[2]

This guide will focus on the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional coactivator implicated in cancer.[3] The synthesis will employ the well-characterized BRD4 inhibitor (+)-JQ1 as the warhead and a pomalidomide (B1683931) derivative as the ligand for the Cereblon (CRBN) E3 ligase.

Overview of the Synthetic Strategy

The synthesis of the target PROTAC will be carried out in a convergent, multi-step approach. The key steps involve:

  • Synthesis of an Amine-Functionalized E3 Ligase Ligand-Linker Intermediate: This involves the reaction of a pomalidomide derivative with one of the functional groups of the this compound linker.

  • Deprotection of the t-butyl Ester: The t-butyl ester protecting group on the other end of the PEG linker will be removed to reveal a carboxylic acid functionality.

  • Final Amide Coupling: The deprotected E3 ligase ligand-linker intermediate will be coupled with an amine-functionalized BRD4 ligand (or a derivative of (+)-JQ1) to yield the final PROTAC.

  • Purification and Characterization: The final product will be purified and characterized to confirm its identity and purity.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-PEG11-t-butyl ester (Intermediate 1)

This protocol describes the coupling of an amine-functionalized pomalidomide derivative with one of the carboxylic acid groups of a mono-protected PEG linker. For the purpose of this guide, we will start with a commercially available or pre-synthesized amine-terminated pomalidomide.

Materials and Reagents:

  • Pomalidomide-amine derivative (1.0 eq)

  • This compound (assuming one end is activated as an NHS ester for this example, or can be activated in situ) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the pomalidomide-amine derivative in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the activated this compound derivative to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Pomalidomide-PEG11-t-butyl ester (Intermediate 1).

Protocol 2: Deprotection of the t-butyl Ester (Intermediate 2)

This protocol describes the removal of the t-butyl ester protecting group to yield the carboxylic acid intermediate.

Materials and Reagents:

  • Pomalidomide-PEG11-t-butyl ester (Intermediate 1) (1.0 eq)

  • Trifluoroacetic acid (TFA) (20-50% v/v in Dichloromethane)

  • Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve Intermediate 1 in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product, Pomalidomide-PEG11-COOH (Intermediate 2), is often used in the next step without further purification.

Protocol 3: Synthesis of the Final BRD4-Targeting PROTAC

This protocol describes the final amide coupling step between the carboxylic acid intermediate and the BRD4 ligand, (+)-JQ1 carboxylic acid.

Materials and Reagents:

  • Pomalidomide-PEG11-COOH (Intermediate 2) (1.0 eq)

  • (+)-JQ1 carboxylic acid (1.0 eq)[4][5][6]

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve Intermediate 2 in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add (+)-JQ1 carboxylic acid to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Quantitative Data

The following table summarizes representative quantitative data for BRD4-targeting PROTACs from various literature sources. While not specific to a this compound linker, this data provides a benchmark for expected potency.

PROTAC NameWarheadE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1 OTX015PomalidomidePEG<1>90Burkitt's lymphoma[7]
PROTAC 17 JQ1VHLPEG~100>9022Rv1[7]
ARV-825 OTX015PomalidomidePEG<1>95RS4;11[8]
dBET1 JQ1PomalidomidePEG~4>98MV4;11[9]
L134 (22a) Alkenyl oxindoleDCAF11-7.36>98-[10]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Visualization of Pathways and Workflows

Signaling Pathway of BRD4 in Cancer

BRD4 is a key transcriptional co-activator that plays a crucial role in the expression of oncogenes such as c-Myc.[1] By binding to acetylated histones at enhancers and promoters, BRD4 recruits the transcriptional machinery to drive gene expression.[11] In many cancers, BRD4 is overexpressed or hyperactivated, leading to uncontrolled cell proliferation and survival.[12]

BRD4_Signaling_Pathway BRD4 Signaling Pathway in Cancer BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones (Promoters/Enhancers) Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation initiates Oncogenes Oncogenes (e.g., c-Myc) Transcription_Elongation->Oncogenes leads to expression of Cell_Cycle_Progression Cell Cycle Progression Oncogenes->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Oncogenes->Apoptosis_Inhibition Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Cancer_Progression Cancer Progression Proliferation->Cancer_Progression Apoptosis_Inhibition->Cancer_Progression

Caption: BRD4's role in promoting cancer progression.

Experimental Workflow for PROTAC Synthesis

The synthesis of the BRD4-targeting PROTAC follows a structured workflow, from the preparation of intermediates to the final product.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Pomalidomide_Amine Pomalidomide-amine Intermediate_1 Intermediate 1 (Pomalidomide-PEG11-t-butyl ester) Pomalidomide_Amine->Intermediate_1 Bis_PEG11_Linker This compound Bis_PEG11_Linker->Intermediate_1 Deprotection TFA Deprotection Intermediate_1->Deprotection Intermediate_2 Intermediate 2 (Pomalidomide-PEG11-COOH) Deprotection->Intermediate_2 Final_PROTAC Final BRD4 PROTAC Intermediate_2->Final_PROTAC JQ1_Acid (+)-JQ1 carboxylic acid JQ1_Acid->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Convergent synthesis of a BRD4-targeting PROTAC.

Mechanism of CRBN-Mediated Protein Degradation

The synthesized PROTAC facilitates the formation of a ternary complex between BRD4 and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[2]

PROTAC_Mechanism Mechanism of CRBN-Mediated Protein Degradation PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Polyubiquitination Polyubiquitination of BRD4 Ternary_Complex->Polyubiquitination catalyzes E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 transfers Ub E2->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->E1 Proteasome 26S Proteasome Polyubiquitination->Proteasome recognized by Degradation BRD4 Degradation Proteasome->Degradation mediates Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC-induced degradation of BRD4 via the ubiquitin-proteasome system.

References

Application Notes and Protocols: Bis-PEG11-t-butyl ester for Bioconjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of biomolecules.[1] PEGylation, the covalent attachment of PEG chains, improves the solubility, stability, and circulation half-life of proteins, peptides, and small molecule drugs while reducing their immunogenicity.[2]

Bis-PEG11-t-butyl ester is a homobifunctional crosslinking reagent featuring a discrete, 11-unit PEG spacer. This monodisperse nature ensures a precise and well-defined distance between conjugated molecules, which is critical for optimizing biological activity and ensuring batch-to-batch reproducibility.[3][4] The terminal t-butyl ester groups serve as protecting groups for the reactive carboxylic acids. This protection allows for controlled, sequential reactions and prevents the linker from participating in unintended side reactions during other synthetic steps. The t-butyl groups can be selectively removed under acidic conditions to reveal the terminal carboxylic acids, which can then be activated for conjugation to primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a protein).[5][6]

This document provides a detailed overview of the principles, applications, and protocols for using this compound in bioconjugation.

Principle of Reaction

The use of this compound for crosslinking primary amines is a multi-stage process that offers precise control over the conjugation reaction.

  • Deprotection: The process begins with the removal of the acid-labile t-butyl ester protecting groups. Treatment with an acid, such as trifluoroacetic acid (TFA), cleaves the esters to yield the active Bis-PEG11-acid and releases isobutylene (B52900) as a byproduct.[7]

  • Activation: The newly exposed terminal carboxyl groups (-COOH) are not inherently reactive towards primary amines. They must first be activated. The most common and efficient method is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester.[6] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[8]

  • Conjugation: The activated Bis-PEG11-NHS ester readily reacts with primary amine groups (-NH₂) on the target biomolecule(s) to form stable, covalent amide bonds.[6] This final coupling reaction is typically performed at a neutral to slightly basic pH (7.2-8.0).[8]

Workflow and Reaction Scheme

The overall workflow for using this compound is a sequential process from the protected form to the final conjugate.

G cluster_0 Overall Workflow A This compound (Protected Linker) B Bis-PEG11-acid (Deprotected Linker) A->B Deprotection (e.g., TFA) C Bis-PEG11-NHS ester (Activated Linker) B->C Activation (EDC, NHS) E Final Bioconjugate (Crosslinked Product) C->E D Amine-Containing Biomolecule D->E Conjugation (Amide Bond Formation)

Caption: Overall workflow for bioconjugation using this compound.

The chemical transformation highlights the key functional group changes at each stage of the process.

G A tBuOOC-(PEG11)-COOtBu This compound B HOOC-(PEG11)-COOH Bis-PEG11-acid A->B + TFA - Isobutylene C NHS-OOC-(PEG11)-COO-NHS Activated NHS Ester B->C + EDC, NHS D Protein-NH-CO-(PEG11)-CO-NH-Protein Final Conjugate C->D Protein 2x Protein-NH2 Protein->D pH 7.2-8.0

Caption: Simplified reaction scheme for the deprotection, activation, and conjugation steps.

Application Notes

The unique structure of this compound makes it suitable for a variety of applications:

  • Antibody-Drug Conjugates (ADCs): PEG linkers are crucial in ADC development for connecting antibodies to cytotoxic payloads.[9][10] The hydrophilic PEG11 spacer can enhance the solubility and stability of ADCs, particularly those with hydrophobic drugs, potentially allowing for higher drug-to-antibody ratios (DARs).[4][11]

  • Protein-Protein Crosslinking: This reagent can be used to study or stabilize protein-protein interactions. The well-defined spacer arm of ~4.8 nm provides a specific distance constraint for structural analysis.[12]

  • Surface Immobilization: Biomolecules such as antibodies or enzymes can be covalently attached to amine-functionalized surfaces for applications in biosensors, immunoassays, and solid-phase catalysis.[12] The hydrophilic PEG spacer minimizes non-specific binding to the surface.[13]

  • Nanoparticle Functionalization: PEGylation is a common strategy to improve the in vivo characteristics of nanoparticles, providing a "stealth" coating that helps evade the immune system and prolong circulation time.[13][14]

Quantitative Data: Impact of PEG Linkers

While specific data for this compound is not widely published, the length of the PEG linker is a critical parameter that influences the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize data from studies on similar molecules, providing a guide for linker selection.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8.[15]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG4~5.00.59x
PEG8~3.50.41x
PEG12~2.50.29x
PEG24~2.00.24x

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of Miniaturized ADCs Data from a study coupling MMAE to a ZHER2 affibody.[16]

Conjugate (Linker)In Vitro Cytotoxicity Reduction (vs. No PEG)Circulation Half-Life (minutes)Half-Life Extension (vs. No PEG)
HM (No PEG)1.0x19.61.0x
HP4KM (PEG 4kDa)4.5x49.22.5x
HP10KM (PEG 10kDa)22.0x219.011.2x

These tables illustrate a common trade-off in bioconjugation: longer PEG chains significantly improve pharmacokinetics (lower clearance, longer half-life) but can sometimes reduce the immediate biological activity (cytotoxicity) of the attached molecule, likely due to steric hindrance.[2][16]

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield Bis-PEG11-acid

This protocol describes the removal of the t-butyl ester protecting groups using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (B28343) (2-3 times).

  • The resulting residue, Bis-PEG11-acid, should be a clear oil or waxy solid. Dry it thoroughly under high vacuum.

  • Confirm the identity and purity of the product using NMR or Mass Spectrometry. The deprotected linker can be used immediately in the next step or stored under desiccated conditions.

Protocol 2: Two-Step EDC/NHS Crosslinking of a Protein

This protocol provides a general method for crosslinking a protein containing primary amines using the deprotected Bis-PEG11-acid.

Materials:

  • Bis-PEG11-acid (from Protocol 1)

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Prepare Reagents: Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use. Discard any unused stock solution.

  • Activate Bis-PEG11-acid: a. Dissolve the Bis-PEG11-acid in Activation Buffer to a final concentration of 1-5 mM. b. Add EDC and Sulfo-NHS from the stock solutions to achieve a final concentration of 10 mM each. c. Incubate for 15-20 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.

  • Conjugate to Protein: a. Immediately add the activated Bis-PEG11-acid solution to your protein solution (typically 1-10 mg/mL in Conjugation Buffer). The molar ratio of linker to protein will need to be optimized but a starting point is often a 10- to 50-fold molar excess of linker. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining activated linker.

  • Purify Conjugate: Remove excess linker and reaction byproducts by dialysis against PBS or by using a desalting column equilibrated with the desired storage buffer.

  • Characterize Conjugate: Analyze the purified conjugate using SDS-PAGE (to observe shifts in molecular weight), size-exclusion chromatography (SEC), and/or mass spectrometry to confirm crosslinking and determine the extent of modification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete deprotection of t-butyl esters.Confirm complete deprotection via mass spectrometry before proceeding. Increase TFA concentration or reaction time.
Hydrolysis of activated NHS-ester.[17]Prepare EDC/Sulfo-NHS solutions immediately before use. Perform the conjugation step promptly after activation. Ensure buffers are free of primary amines (e.g., Tris).
Inactive EDC reagent.Purchase fresh EDC and store it desiccated at -20°C.
pH of buffers is not optimal.Ensure Activation Buffer is pH 4.5-6.0 and Conjugation Buffer is pH 7.2-8.0.[8]
Protein Aggregation/Precipitation High degree of conjugation or increased hydrophobicity.Reduce the molar excess of the linker in the reaction. The PEG11 linker is hydrophilic and should mitigate this, but it can still occur.[11]
Protein instability in reaction buffer.Perform a buffer exchange to a more suitable buffer for your specific protein. Add stabilizing excipients if necessary.

References

Application Notes and Protocols for Targeted Drug Delivery Using Bis-PEG11-t-butyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of potent cytotoxic agents to tumor cells, while minimizing systemic toxicity, is a cornerstone of modern cancer therapy. Antibody-drug conjugates (ADCs) have emerged as a highly successful therapeutic modality that achieves this by linking a monoclonal antibody, specific for a tumor-associated antigen, to a cytotoxic payload via a chemical linker. The linker is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, efficacy, and tolerability.

This document provides detailed application notes and protocols for the use of Bis-PEG11-t-butyl ester as a hydrophilic, bifunctional linker in the development of ADCs. The incorporation of a discrete polyethylene (B3416737) glycol (PEG) chain, such as the 11-unit PEG in this linker, offers several advantages, including increased hydrophilicity, improved solubility, and reduced aggregation of the ADC, particularly when working with hydrophobic payloads.[1][2] The bifunctional nature of this linker, with two t-butyl ester protected carboxylic acid groups, allows for a versatile two-step conjugation strategy.

Advantages of Using a this compound Linker

The use of a mid-length, monodisperse PEG linker like this compound provides a balance of properties that can enhance the therapeutic index of an ADC.

  • Enhanced Hydrophilicity: The PEG11 chain imparts significant hydrophilicity to the linker-payload complex, which can mitigate the aggregation often seen with hydrophobic drugs and improve the overall solubility of the ADC.[1][2]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life, leading to increased tumor accumulation.[3][4]

  • Controlled Drug Loading: The bifunctional nature of the linker allows for the potential attachment of two drug molecules, enabling a higher drug-to-antibody ratio (DAR) in a controlled manner.

  • Versatile Conjugation Chemistry: The t-butyl ester protected carboxylic acid groups provide a stable handle for initial conjugation to the payload. Subsequent deprotection unmasks the carboxylic acids for conjugation to the antibody, offering a controlled and sequential conjugation strategy.

Quantitative Data Summary

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from preclinical studies, comparing ADCs with different linker properties. While specific data for a this compound linker is not extensively published, the data for linkers with varying PEG lengths and hydrophilicity provide valuable insights into the expected performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Linker PEG LengthADC ConstructAnimal ModelHalf-life (t½)Clearance RateReference
PEG4anti-CD30-MMAERat~25 hoursHigh[5]
PEG8anti-CD30-MMAERat~50 hoursModerate[1][5]
PEG12anti-CD30-MMAERat~60 hoursLow[1]
PEG24anti-Trop2-MMAEMouseSignificantly prolongedLow[4]

Table 2: Impact of Linker Hydrophilicity on ADC In Vitro Efficacy

Linker TypeADC ConstructCell LineIC50 (nM)Reference
Hydrophobic (No PEG)anti-HER2-MMAESK-BR-31.5[6]
Hydrophilic (PEG4)anti-HER2-MMAESK-BR-30.8[6]
Hydrophilic (PEG8)anti-HER2-MMAESK-BR-30.7[6]
Hydrophilic (Glucuronide-PEG)Trastuzumab-MMAEN870.5[7]

Table 3: Impact of Linker Strategy on ADC In Vivo Efficacy

Linker StrategyADC ConstructTumor ModelTumor Growth Inhibition (%)Reference
Hydrophobic Linkeranti-CD30-MMAEAnaplastic Large Cell Lymphoma XenograftModerate[6]
Hydrophilic Linker (PEG8)anti-CD30-MMAEAnaplastic Large Cell Lymphoma XenograftHigh[6]
Branched Hydrophilic LinkerTrastuzumab-MMAEBreast Cancer XenograftSignificant tumor regression[8]
No PEGZHER2-SMCC-MMAENCI-N87 XenograftModerate[9]
10 kDa PEGZHER2-PEG10K-MMAENCI-N87 XenograftHigh[9]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using a this compound linker. This is a representative protocol based on established bioconjugation principles.

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug containing a primary amine to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1 equivalent), DCC (2.2 equivalents), and NHS (2.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated linker.

  • Conjugation to the Drug:

    • In a separate flask, dissolve the amine-containing cytotoxic drug (2 equivalents) in anhydrous DMF.

    • Slowly add the activated linker solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the drug-linker conjugate by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Further purify the conjugate using RP-HPLC.

    • Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Protocol 2: Deprotection of the t-butyl Ester Groups

This protocol describes the removal of the t-butyl protecting groups from the drug-linker conjugate to expose the terminal carboxylic acid groups.

Materials:

  • Drug-linker conjugate with t-butyl ester groups

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole (B1667542) or other scavenger (optional)

Procedure:

  • Dissolve the drug-linker conjugate in DCM.

  • Add a solution of 50-95% TFA in DCM. The concentration of TFA may need to be optimized to ensure complete deprotection without degrading the drug.

  • If the drug is sensitive to the carbocation generated during deprotection, a scavenger such as anisole can be added.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once complete, remove the TFA and DCM under reduced pressure.

  • The resulting deprotected drug-linker can be used directly in the next step or purified by RP-HPLC if necessary.

Protocol 3: Conjugation to the Antibody

This protocol describes the conjugation of the deprotected drug-linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of the Drug-Linker:

    • Dissolve the deprotected drug-linker (e.g., 10-fold molar excess over the antibody) in anhydrous DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and NHS (e.g., 50 mM) in anhydrous DMSO.

    • Add the EDC and NHS solutions to the drug-linker solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other reagents using SEC.

    • Collect the fractions corresponding to the monomeric ADC.

    • Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS).

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol outlines the key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.

    • The DAR is the molar ratio of the drug to the antibody.[10]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.

    • The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and antibodies with different numbers of conjugated drugs.

    • The average DAR can be calculated from the area of each peak.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact ADC and its subunits (light chain and heavy chain).[10]

    • The mass difference between the conjugated and unconjugated species allows for the precise determination of the number of attached drug-linkers.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC):

    • SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Incubate target cancer cells (antigen-positive) and control cells (antigen-negative) with serial dilutions of the ADC.

    • Measure cell viability after a defined period (e.g., 72-96 hours).

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for both cell lines to assess the potency and specificity of the ADC.

4. In Vivo Efficacy Study:

  • Xenograft Tumor Model:

    • Implant human tumor cells that express the target antigen into immunodeficient mice.

    • Once tumors are established, treat the mice with the ADC, a control antibody, and a vehicle control.

    • Monitor tumor growth and animal body weight over time to assess the anti-tumor efficacy and tolerability of the ADC.[3]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the workflow and the underlying principles.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_deprotection Deprotection cluster_conjugation Antibody Conjugation cluster_characterization Characterization Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker DCC, NHS Drug Amine-Drug DrugLinker_tBu Drug-Linker (t-butyl protected) Drug->DrugLinker_tBu ActivatedLinker->DrugLinker_tBu DrugLinker_deprotected Deprotected Drug-Linker DrugLinker_tBu->DrugLinker_deprotected TFA Activated_DrugLinker Activated Drug-Linker DrugLinker_deprotected->Activated_DrugLinker EDC, NHS Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Activated_DrugLinker->ADC Char_DAR DAR Determination (UV, HIC, MS) ADC->Char_DAR Char_Purity Purity/Aggregation (SEC) ADC->Char_Purity Char_InVitro In Vitro Cytotoxicity ADC->Char_InVitro Char_InVivo In Vivo Efficacy ADC->Char_InVivo

Workflow for ADC synthesis and characterization.

Linker_Function cluster_linker This compound Linker cluster_drug Drug Conjugation cluster_antibody Antibody Conjugation PEG PEG11 Core (Hydrophilicity) Antibody Antibody PEG->Antibody Deprotection & Conjugation tBu1 t-Butyl Ester Drug1 Drug 1 tBu1->Drug1 Activation & Conjugation tBu2 t-Butyl Ester Drug2 Drug 2 tBu2->Drug2 Activation & Conjugation ADC_MOA ADC_circ ADC in Circulation (Linker provides stability) Binding ADC binds to Tumor Antigen ADC_circ->Binding Tumor_cell Tumor Cell (Antigen Expression) Tumor_cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Drug Release (Linker Cleavage/Degradation) Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

Application Notes and Protocols for Acidic Cleavage of t-Butyl Ester from Bis-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions and protocols for the acidic cleavage of the tert-butyl (t-butyl) ester protecting group from Bis-PEG11-t-butyl ester. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability in basic and neutral conditions and its facile removal under acidic conditions.[1] This process is a critical step in various bioconjugation and drug delivery applications where the unmasking of the carboxylic acid is required for subsequent conjugation or for the final active form of a molecule.

Mechanism of Acidic Cleavage

The acidic cleavage of a tert-butyl ester proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[2] The tert-butyl cation is then typically neutralized by deprotonation to form isobutylene (B52900) gas or by reaction with a nucleophile present in the reaction mixture.[3]

G cluster_0 Acid-Catalyzed Cleavage of t-Butyl Ester start This compound protonation Protonation of Carbonyl Oxygen (with H+) start->protonation  Acid (e.g., TFA, HCl) intermediate Protonated Ester Intermediate protonation->intermediate cleavage C-O Bond Cleavage intermediate->cleavage products Bis-PEG11-carboxylic acid + tert-Butyl Cation cleavage->products neutralization Neutralization of t-Butyl Cation products->neutralization final_products Isobutylene + Regenerated Acid (H+) neutralization->final_products

Caption: Mechanism of acid-catalyzed t-butyl ester cleavage.

Experimental Protocols

Several acidic conditions can be employed for the deprotection of tert-butyl esters. The choice of acid and reaction conditions depends on the sensitivity of other functional groups present in the molecule and the desired reaction kinetics. For PEGylated compounds like this compound, solubility in organic solvents is generally good, allowing for homogeneous reaction conditions.

Protocol 1: Cleavage using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally efficient method for t-butyl ester deprotection.[4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a clean, dry round-bottom flask.

  • While stirring at room temperature (20-25 °C), add TFA to the solution. The concentration of TFA can be varied (e.g., 25-50% v/v).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[2][5]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The crude product can be further purified if necessary, for example, by precipitation in a non-polar solvent like diethyl ether or by column chromatography.

Protocol 2: Cleavage using Hydrogen Chloride (HCl) in an Organic Solvent

Anhydrous HCl in an organic solvent is another effective reagent for t-butyl ester cleavage.[4]

Materials:

  • This compound

  • Anhydrous Dioxane or Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas or solution in the chosen solvent)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in the chosen anhydrous solvent (e.g., dioxane).

  • Saturate the solution with anhydrous HCl gas or add a solution of HCl in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.

  • Purify the resulting carboxylic acid as needed.

Protocol 3: Selective Cleavage using Zinc Bromide (ZnBr₂)

For substrates containing other acid-labile protecting groups, a milder Lewis acid approach can provide better selectivity.[6]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in anhydrous DCM.

  • Add an excess of ZnBr₂ to the solution.

  • Stir the suspension at room temperature for up to 24 hours, monitoring the reaction by TLC or LC-MS.[4]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the acidic cleavage of t-butyl esters from various substrates. While specific data for this compound is not available, these examples provide a useful starting point for optimization.

Reagent(s)SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference(s)
25% TFAN-Cbz-4-aminobutanoate t-butyl esterDCMRT2-4N/A[5]
50% TFAN-Cbz-4-aminobutanoate t-butyl esterDCMRT1-2N/A[5]
TFADi-tert-butyl 3,3'-iminodipropionateDCMRT3-5High[2]
TFA/H₂O (95:5)Ugi ProductDCMRT5N/A[7]
ZnBr₂α-amino estersDCMRTN/AGood[6]
H₃PO₄ (aq)Various t-butyl estersN/AN/AN/AHigh[8]

Note: "N/A" indicates data not available in the cited sources. "RT" signifies room temperature.

Experimental Workflow

The general workflow for the acidic cleavage of a t-butyl ester from a PEGylated compound involves several key steps from reaction setup to purification of the final product.

G cluster_workflow General Experimental Workflow for t-Butyl Ester Deprotection A 1. Dissolve this compound in anhydrous solvent (e.g., DCM) B 2. Add acidic reagent (e.g., TFA, HCl, ZnBr₂) A->B C 3. Stir at appropriate temperature (typically room temperature) B->C D 4. Monitor reaction progress (TLC, LC-MS) C->D E 5. Reaction Work-up (Quenching, Extraction - if applicable) D->E If starting material is consumed F 6. Remove solvent and excess reagent (Rotary Evaporation) E->F G 7. Purify the crude product (Precipitation, Chromatography) F->G H 8. Characterize the final product (NMR, MS) G->H

Caption: General workflow for t-butyl ester deprotection.

Safety Precautions

  • Strong acids such as TFA and HCl are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2]

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with care in a fume hood.

  • Always quench acidic reactions carefully, especially when using water, as the reaction can be exothermic.

References

Application Notes and Protocols: Deprotection of Bis-PEG11-t-butyl ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of Bis-PEG11-t-butyl ester, a common hydrophilic linker used in peptide synthesis and the development of PROTACs and other drug conjugates. The primary method for cleaving the t-butyl ester protecting group is acidolysis, typically with trifluoroacetic acid (TFA).

Introduction

The t-butyl ester is a widely used protecting group for carboxylic acids in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. This compound incorporates two polyethylene (B3416737) glycol (PEG) chains, enhancing the solubility and pharmacokinetic properties of the resulting conjugate. The terminal t-butyl esters mask the carboxylic acid functionalities, which can be deprotected in the final steps of a synthesis to yield the free carboxylic acids for further conjugation or to reveal the active form of a molecule.

The deprotection reaction proceeds via the formation of a stable t-butyl cation upon cleavage of the ester bond by a strong acid like TFA.[1][2] This reactive intermediate can, however, lead to undesired side reactions by alkylating nucleophilic amino acid residues such as tryptophan, methionine, tyrosine, and cysteine.[3][4] To prevent these side reactions, scavengers are often added to the reaction mixture to trap the t-butyl cation.[3][5]

Key Experimental Considerations

Several factors can influence the efficiency and outcome of the deprotection reaction:

  • Acid Concentration and Reaction Time: A common starting point is 50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM), with reaction times ranging from 2 to 5 hours at room temperature.[3] Incomplete cleavage may necessitate increasing the TFA concentration or extending the reaction time.[3]

  • Steric Hindrance: The bulky nature of the PEG chains can sometimes hinder the access of the acid to the t-butyl ester group, potentially requiring harsher conditions for complete deprotection.[3][4]

  • Presence of Sensitive Residues: If the peptide sequence contains acid-sensitive amino acids, the inclusion of scavengers in the cleavage cocktail is crucial to prevent side-product formation.[3]

  • Solvent Choice: The solvent must effectively dissolve both the PEGylated substrate and the acid. DCM is a common choice.[3][4]

  • Reagent Quality: The use of fresh, high-quality TFA is important for reproducible results, as degraded TFA can be less effective.[3]

Experimental Protocols

Two primary protocols are provided below: a standard TFA-mediated deprotection and a protocol incorporating a scavenger cocktail for substrates with acid-sensitive residues.

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is suitable for peptides and molecules that do not contain highly nucleophilic residues prone to alkylation.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • Dissolve the this compound conjugate in a minimal amount of anhydrous DCM in a round-bottom flask.

  • In a well-ventilated fume hood, add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture.[6]

  • Stir the reaction mixture at room temperature for 2-5 hours.[3]

  • Monitor the reaction progress by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates reaction completion. A proton NMR spectrum can also be used to monitor the disappearance of the t-butyl peak, which is a singlet typically found around 1.4 ppm.[3]

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]

  • Dissolve the resulting residue in a small amount of DCM.

  • Precipitate the deprotected product by adding the DCM solution dropwise to a stirred, cold solution of diethyl ether.[3]

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product with cold diethyl ether and dry under vacuum.[3]

Protocol 2: Deprotection with a Scavenger Cocktail

This protocol is recommended when the peptide or conjugated molecule contains acid-sensitive residues like tryptophan or methionine.[3]

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

  • Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, prepare the cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[3]

  • Add the cleavage cocktail to the this compound conjugate (approximately 10 mL per gram of conjugate).[3]

  • Stir the mixture at room temperature for 2-4 hours.[3]

  • Monitor the reaction progress using HPLC or TLC as described in Protocol 1.

  • Upon completion, remove the TFA under reduced pressure.[3]

  • Precipitate the product from cold diethyl ether as described in Protocol 1.

  • Further purification by chromatography may be necessary to remove scavenger byproducts.[3]

Data Presentation

ParameterCondition 1: Standard DeprotectionCondition 2: With ScavengersReference
Cleavage Reagent 50% TFA in DCM95% TFA, 2.5% H₂O, 2.5% TIS[3]
Reaction Time 2-5 hours2-4 hours[3]
Temperature Room TemperatureRoom Temperature[3]
Monitoring HPLC, TLC, ¹H NMRHPLC, TLC[3]
Work-up Precipitation in cold diethyl etherPrecipitation in cold diethyl ether[3]
Purity Substrate dependentGenerally higher for sensitive substrates[4]

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Deprotection Insufficient reaction time or TFA concentration. Steric hindrance.Increase reaction time or use a higher concentration of TFA. For future syntheses, a longer PEG linker might reduce steric hindrance.[3]
Side Product Formation Alkylation of sensitive residues by the t-butyl cation.Add scavengers such as TIS and water to the cleavage cocktail.[3][5]
Difficulty in Product Isolation High solubility of the PEGylated product.Ensure complete removal of TFA before precipitation in cold diethyl ether.[3]
Inconsistent Results Degraded TFA.Use a fresh bottle of high-purity TFA.[3]

Visualizing the Workflow

Deprotection_Workflow Deprotection Workflow for this compound start Start: This compound Conjugate dissolve Dissolve in DCM start->dissolve add_tfa Add Deprotection Reagent dissolve->add_tfa sensitive_check Sensitive Residues? add_tfa->sensitive_check standard_tfa 50% TFA in DCM sensitive_check->standard_tfa No scavenger_cocktail 95% TFA / 2.5% H2O / 2.5% TIS sensitive_check->scavenger_cocktail Yes react Stir at RT (2-5h) standard_tfa->react scavenger_cocktail->react monitor Monitor by HPLC/TLC/NMR react->monitor complete_check Complete? monitor->complete_check complete_check->react No concentrate Concentrate (remove TFA/DCM) complete_check->concentrate Yes precipitate Precipitate in Cold Diethyl Ether concentrate->precipitate isolate Isolate & Dry Product precipitate->isolate end End: Deprotected Product isolate->end

Caption: Experimental workflow for the deprotection of this compound.

Alternative Deprotection Methods

While TFA is the most common reagent, other methods for t-butyl ester deprotection exist and may be suitable for specific substrates. These include the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane, which can offer selectivity in the presence of other acid-labile groups.[2][7] Additionally, dilute HCl in hexafluoroisopropanol (HFIP) has been shown to effectively remove t-butyl protecting groups.[8] The choice of method should be guided by the specific chemical context of the molecule of interest.

References

Application Notes & Protocols: Conjugation of Bis-PEG11-t-butyl ester to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted bioconjugation technique used to improve the therapeutic properties of proteins, peptides, and antibodies.[][2] The covalent attachment of PEG chains can enhance protein stability, increase bioavailability, and reduce immunogenicity.[] Homobifunctional PEG linkers, such as Bis-PEG11-dicarboxylic acid (derived from Bis-PEG11-t-butyl ester), are used to crosslink molecules containing primary amines. In the context of antibodies, this can lead to intramolecular crosslinking (linking different sites on the same antibody) or intermolecular crosslinking (linking multiple antibody molecules), depending on the reaction conditions.

This document provides a detailed protocol for the conjugation of a Bis-PEG11 dicarboxylic acid linker to primary amines (e.g., lysine (B10760008) residues) on an antibody. The process involves the activation of the linker's carboxylic acid groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with the antibody.

Principle of the Method

The conjugation process is a two-step reaction. First, the two carboxylic acid groups on the Bis-PEG11 linker are activated with EDC and NHS in an amine-free buffer. This reaction forms a semi-stable NHS ester, which is highly reactive toward primary amines.[3][4] Second, the activated PEG linker is immediately added to the antibody solution. The NHS esters react with the primary amines on the antibody (N-terminus and lysine side chains) to form stable amide bonds, covalently attaching the PEG linker to the antibody. The use of a homobifunctional linker can result in the PEG molecule binding to two different amine groups.

Important Pre-Protocol Note on the Reagent:

The specified reagent, This compound , contains t-butyl ester groups that protect the carboxylic acids. These protecting groups must be removed before the conjugation reaction can proceed. This deprotection step is typically performed using a strong acid like trifluoroacetic acid (TFA). Antibodies are not stable under these acidic conditions. Therefore, the this compound must first be converted to Bis-PEG11-dicarboxylic acid in a separate chemical synthesis step, purified, and then used as the starting material for the antibody conjugation protocol described below. This protocol assumes the use of the purified Bis-PEG11-dicarboxylic acid.

Experimental Protocols

Materials and Reagents
  • Antibody (mAb) : In an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Bis-PEG11-dicarboxylic acid

  • Activation Reagents :

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

  • Buffers :

    • Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

    • Conjugation Buffer : Phosphate-buffered saline (PBS), pH 7.2-8.0. Amine-free buffers like HEPES or borate (B1201080) are also suitable.[5] Avoid buffers containing primary amines like Tris or glycine.[5]

    • Quenching Buffer : 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

  • Solvent : Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the PEG linker if it has low aqueous solubility.

  • Purification :

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200) or desalting columns.[]

    • Dialysis cassette (50K MWCO).[7]

  • Analytical Equipment :

    • UV-Vis Spectrophotometer

    • SDS-PAGE system

    • Mass Spectrometer (e.g., ESI-LC/MS) for detailed characterization.[7]

Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation

  • Ensure the antibody is in the appropriate Conjugation Buffer (e.g., PBS, pH 7.4). If the antibody is in a buffer containing primary amines (like Tris), it must be exchanged into the Conjugation Buffer using a desalting column or dialysis.

  • Adjust the antibody concentration to 2 mg/mL.

Step 2: Activation of Bis-PEG11-dicarboxylic Acid This activation step must be performed immediately before addition to the antibody.

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL).

  • Weigh the required amount of Bis-PEG11-dicarboxylic acid. The amount depends on the desired molar excess over the antibody (see Table 1). If needed, dissolve it first in a minimal amount of anhydrous DMSO.

  • Dissolve the PEG linker in Activation Buffer.

  • Add a 2-5 fold molar excess of both EDC and NHS to the dissolved PEG linker.[5]

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Step 3: Conjugation to Antibody

  • Immediately add the activated PEG linker solution from Step 2 to the antibody solution.

  • The final pH of the reaction mixture should be between 7.2 and 7.5.[5]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5] Lower temperatures can help maintain protein stability.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 10-50 mM to stop the reaction.[5]

  • The primary amines in the quenching buffer will react with any remaining activated NHS esters.

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the PEGylated Antibody

  • The final conjugate must be purified to remove excess PEG linker and reaction byproducts.[]

  • Use a size-exclusion chromatography (SEC) or a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[][]

  • Load the quenched reaction mixture onto the column.

  • Collect fractions and monitor the protein elution using absorbance at 280 nm. The first peak corresponds to the higher molecular weight antibody-PEG conjugate.

  • Alternatively, purify the conjugate by dialyzing against PBS at 4°C.

Step 6: Characterization of the Conjugate

  • SDS-PAGE : Compare the PEGylated antibody to the unmodified antibody. The conjugate will show a band shift to a higher molecular weight. The band may appear diffuse due to the heterogeneity of PEGylation.

  • Mass Spectrometry (ESI/LC/MS) : This is the most accurate method to determine the degree of PEGylation (the average number of PEG molecules per antibody) and the distribution of different species.[7]

Data Presentation: Experimental Parameters

Optimization is crucial for achieving the desired degree of PEGylation. The following table provides starting points for key reaction parameters.

ParameterRecommended Starting ConditionPurpose & Considerations
Molar Ratio (PEG:Antibody) 10:1 to 50:1A higher ratio increases the degree of PEGylation but also raises the risk of aggregation and loss of activity.[5]
Molar Ratio (EDC:NHS:PEG) 2:2:1 to 5:5:1Ensures efficient activation of the PEG linker's carboxylic acid groups.[5]
Reaction pH Activation: 4.5-6.0Conjugation: 7.2-8.0Activation is most efficient at acidic pH, while the NHS ester reaction with amines is optimal at neutral to slightly alkaline pH.[5]
Reaction Temperature 4°C or Room TemperatureRoom temperature is faster, but 4°C may be necessary to preserve the stability and activity of sensitive antibodies.[5]
Reaction Time 2 hours to OvernightLonger incubation times can increase conjugation efficiency but also risk side reactions or protein degradation.[5]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ab_Prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Conjugation (Mix Activated PEG + Antibody) Linker_Prep Linker Activation (Dissolve PEG, add EDC/NHS) Linker_Prep->Conjugation Quench Quenching (Add Tris or Glycine) Conjugation->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify Characterize Characterization (SDS-PAGE, Mass Spec) Purify->Characterize

Caption: Experimental workflow for antibody PEGylation.

G cluster_reactants Reactants cluster_intermediate Activation cluster_product Product peg Bis-PEG11-dicarboxylic acid HOOC-PEG-COOH activated_peg Activated NHS Ester NHS-OOC-PEG-COO-NHS peg->activated_peg 1. Activation ab Antibody Ab-(NH₂)ₙ conjugate PEGylated Antibody (Intramolecular Crosslink) Ab-(NH-CO-PEG-CO-NH)-Ab ab->conjugate edc_nhs EDC + NHS edc_nhs->activated_peg activated_peg->conjugate 2. Conjugation

Caption: Chemical pathway of EDC/NHS mediated PEGylation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Insufficient molar ratio of PEG or activation reagents.- Competing amines in the buffer (e.g., Tris).- Use fresh, high-quality EDC and NHS.- Increase the molar excess of the PEG linker and/or EDC/NHS.[5]- Ensure the use of amine-free buffers for the reaction.[5]
Protein Aggregation/Precipitation - High degree of PEGylation.- Incorrect buffer pH or composition.- Harsh reaction conditions.- Reduce the molar ratio of the PEG linker to the antibody.- Optimize buffer conditions to maintain protein stability.- Perform the conjugation at a lower temperature (4°C).[5]
Loss of Antibody Activity - PEGylation occurred at or near the antigen-binding site (paratope).- Antibody denaturation during the reaction.- Reduce the extent of PEGylation by lowering the PEG:antibody molar ratio.- Consider site-specific conjugation strategies if random lysine conjugation is problematic.[]- Ensure pH and temperature remain within the antibody's stability range.
High Polydispersity (Many PEGylated Species) - Molar ratio of PEG to protein is too high.- Reaction time is too long.- Decrease the molar ratio of the PEG linker to favor fewer attachments.- Reduce the incubation time to limit the extent of the reaction.[5]

References

Covalent Linking of Biomolecules to Surfaces with Bis-PEG11-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent immobilization of biomolecules onto solid surfaces is a cornerstone technique in a myriad of scientific and technological fields, including diagnostics, proteomics, drug delivery, and biomaterial engineering. A crucial aspect of this process is the choice of the crosslinking agent, which dictates the stability, orientation, and functionality of the immobilized molecule. Bis-PEG11-acid, a homobifunctional crosslinker, has emerged as a highly effective reagent for this purpose. Its structure, featuring a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two terminal carboxylic acid groups, offers a versatile platform for covalently linking amine-containing biomolecules to amine-functionalized surfaces.[1][2]

The PEG spacer arm is a key feature, imparting increased hydrophilicity and solubility to the resulting conjugate, which can enhance stability and reduce non-specific protein adsorption on surfaces.[1][3] The well-defined length of the PEG chain provides precise control over the distance between the surface and the immobilized biomolecule, which is critical for maintaining its biological activity.[1]

The covalent attachment is achieved through the formation of stable amide bonds. This process requires the chemical activation of the carboxylic acid groups of Bis-PEG11-acid, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This activation step forms a more stable, amine-reactive NHS ester, which then readily reacts with primary amine groups on the biomolecule or a functionalized surface.[4][6]

Principle of Reaction

The covalent linking of biomolecules to surfaces using Bis-PEG11-acid is a two-stage process:

  • Activation of Carboxylic Acid Groups: The terminal carboxylic acid groups of Bis-PEG11-acid are activated by EDC and NHS (or Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate is then converted by NHS into a more stable, amine-reactive NHS ester.[5] This initial step is crucial as it prepares the crosslinker for reaction with primary amines.

  • Amide Bond Formation: The activated NHS ester of Bis-PEG11-acid readily reacts with primary amine groups (-NH2) present on the surface of biomolecules (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a polypeptide) or on an amine-functionalized surface.[5][7] This reaction results in the formation of a stable, covalent amide bond, effectively linking the biomolecule to the surface via the PEG spacer.[6]

Quantitative Data

The following table summarizes key quantitative data for Bis-PEG11-acid and typical reaction conditions for its use in surface immobilization.

PropertyValueSource/Comment
Bis-PEG11-acid Properties
Molecular Weight602.67 g/mol [1]
Purity≥95% to 98%High purity is essential for reproducible results.[1][2]
Chemical FormulaC26H46O15[1]
Spacer Arm Length~4.8 nm (48 Å)The 11-unit PEG chain provides a long, flexible, and hydrophilic spacer.[1]
Functional GroupsHomobifunctional Carboxylic Acid (-COOH)Two reactive carboxyl groups, one at each terminus.[1]
pKa of Carboxyl Groups~4-5Typical range for carboxylic acids on PEG linkers.[2]
Typical Reaction Conditions
Activation Buffer0.1 M MES, pH 6.0[4]
EDC Concentration1.5 to 2-fold molar excess over Bis-PEG11-acid[4]
NHS/Sulfo-NHS Concentration1.5 to 2-fold molar excess over Bis-PEG11-acid[4]
Bis-PEG11-acid Concentration1-5 mM in Activation Buffer[1]
Activation Time15-30 minutes at room temperature[4]
Coupling BufferPhosphate Buffered Saline (PBS), pH 7.2-7.5[1]
Biomolecule Concentration0.1-1.0 mg/mL in Coupling BufferThe optimal concentration should be determined empirically for each specific application.[1]
Surface Coupling Time2 hours at room temperature or overnight at 4°C[1]
Quenching Buffer1 M Tris-HCl, pH 8.5 or 1 M EthanolamineTo a final concentration of 20-50 mM to stop the reaction.[4]

Experimental Protocols

Protocol 1: Surface Functionalization with Bis-PEG11-acid

This protocol outlines the steps to functionalize an amine-modified surface (e.g., nanoparticles, beads, or microplates) with Bis-PEG11-acid.

Materials:

  • Amine-functionalized surface

  • Bis-PEG11-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0[4]

  • Washing Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Bis-PEG11-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).[4]

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer or anhydrous DMSO.[1]

  • Activation of Bis-PEG11-acid:

    • In a microcentrifuge tube, add the desired amount of Bis-PEG11-acid stock solution to the Activation Buffer to achieve a final concentration of 1-5 mM.[1]

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over Bis-PEG11-acid.[4]

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.[4]

  • Surface Conjugation:

    • Resuspend or cover the amine-modified surface with the activated Bis-PEG11-acid solution. The amount of linker should be optimized based on the surface area and amine density.[4]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Washing:

    • Remove the coupling solution.

    • Wash the surface three times with the Washing Buffer to remove unreacted reagents and byproducts.[4]

    • The surface is now functionalized with a terminal carboxylic acid group ready for biomolecule immobilization.

Protocol 2: Covalent Immobilization of a Protein to a Bis-PEG11-acid Functionalized Surface

This protocol describes the covalent attachment of a protein to a surface previously functionalized with Bis-PEG11-acid as described in Protocol 1.

Materials:

  • Bis-PEG11-acid functionalized surface

  • Protein to be immobilized

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine

  • Washing Buffer: PBST

Procedure:

  • Activation of Surface Carboxyl Groups:

    • To the Bis-PEG11-acid functionalized surface, add a solution of EDC (e.g., 10 mM) and Sulfo-NHS (e.g., 10 mM) in Activation Buffer.

    • Incubate for 15 minutes at room temperature to activate the terminal carboxyl groups.

  • Protein Immobilization:

    • Immediately remove the activation solution and add the protein solution (typically 0.1-1.0 mg/mL in Coupling Buffer) to the activated surface.[1]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching of Reaction:

    • Remove the protein solution.

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and block any remaining active sites.[4] Incubate for 15 minutes.

  • Final Wash:

    • Wash the surface three times with the Washing Buffer (PBST) to remove non-covalently bound protein.[1]

    • The surface with the immobilized protein is now ready for use.

Visualizations

G cluster_activation Step 1: Activation of Bis-PEG11-acid cluster_coupling Step 2: Surface Coupling cluster_immobilization Step 3: Biomolecule Immobilization cluster_final Final Product BisPEG Bis-PEG11-acid ActivatedPEG Activated Bis-PEG11-NHS Ester BisPEG->ActivatedPEG 15-30 min, RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer EDC_NHS->ActivatedPEG PEGSurface PEG-Functionalized Surface ActivatedPEG->PEGSurface 2-4 h, RT or overnight, 4°C AmineSurface Amine-Functionalized Surface AmineSurface->PEGSurface ActivatedSurface Activated PEG Surface (with EDC/NHS) PEGSurface->ActivatedSurface EDC/NHS Activation Biomolecule Amine-Containing Biomolecule ImmobilizedBiomolecule Immobilized Biomolecule Biomolecule->ImmobilizedBiomolecule ActivatedSurface->ImmobilizedBiomolecule 2 h, RT or overnight, 4°C FinalProduct Biomolecule-Coated Surface ImmobilizedBiomolecule->FinalProduct

Caption: Experimental workflow for covalent linking of biomolecules.

G A Start: Amine-Functionalized Surface and Biomolecule B Prepare Reagents: - Bis-PEG11-acid stock - Fresh EDC/Sulfo-NHS stocks A->B C Activate Bis-PEG11-acid with EDC/Sulfo-NHS in Activation Buffer B->C D Incubate Amine Surface with Activated Bis-PEG11-acid C->D E Wash Surface to Remove Excess Linker D->E F Activate Terminal Carboxyl Groups on Surface with EDC/Sulfo-NHS E->F G Incubate Activated Surface with Biomolecule Solution F->G H Quench Reaction (e.g., with Tris or Ethanolamine) G->H I Final Wash to Remove Unbound Biomolecule H->I J End: Biomolecule-Immobilized Surface I->J

Caption: Step-by-step protocol for biomolecule immobilization.

References

Application Notes and Protocols for Hydrogel Formation Using Bis-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bis-PEG11-t-butyl ester as a precursor for a crosslinking agent in the formation of polyethylene (B3416737) glycol (PEG)-based hydrogels. The protocols detailed below cover the necessary chemical modifications of the crosslinker, the subsequent hydrogel formation, and the characterization of the resulting biomaterial.

Introduction

This compound is a homobifunctional PEG linker featuring a terminal t-butyl ester at each end of an 11-unit polyethylene glycol chain. The t-butyl ester groups serve as protecting groups for carboxylic acids. For this molecule to function as a crosslinker in hydrogel formation, these protecting groups must first be removed to yield the corresponding di-carboxylic acid (Bis-PEG11-acid). Subsequently, the carboxylic acid groups are activated, typically as N-hydroxysuccinimide (NHS) esters, to create a reactive species (Bis-PEG11-NHS ester) that can readily form stable amide bonds with primary amine groups present on other polymers, such as multi-arm PEG-amines or proteins like gelatin.

This two-step activation process allows for the controlled formation of hydrogels with tunable properties, making them suitable for a wide range of applications in drug delivery, tissue engineering, and 3D cell culture. The PEG spacer enhances the hydrophilicity and biocompatibility of the resulting hydrogel network.

Experimental Protocols

Deprotection of this compound to Bis-PEG11-acid

This protocol describes the acid-catalyzed removal of the t-butyl protecting groups to yield the di-carboxylic acid PEG linker.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (for a 1:1 DCM:TFA solution) while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3x).

  • Precipitate the resulting Bis-PEG11-acid by adding the concentrated residue to a flask of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by centrifugation and decant the ether.

  • Dry the product under vacuum to obtain the final di-acid linker.

Activation of Bis-PEG11-acid to Bis-PEG11-NHS ester

This protocol details the conversion of the di-carboxylic acid to the amine-reactive di-NHS ester.

Materials:

  • Bis-PEG11-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Filtration setup

Procedure:

  • Dissolve Bis-PEG11-acid and 2.2 equivalents of NHS in anhydrous DCM or DMF under an inert atmosphere (argon or nitrogen).

  • Add 2.2 equivalents of DCC or EDC to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • The resulting solution containing the Bis-PEG11-NHS ester can be used directly in the next step or the product can be purified by precipitation in cold diethyl ether and dried under vacuum. The activated NHS ester is moisture-sensitive and should be used immediately or stored under anhydrous conditions at -20°C.[1]

Hydrogel Formation via Crosslinking with Multi-arm PEG-Amine

This protocol describes the formation of a PEG hydrogel by reacting the Bis-PEG11-NHS ester with a multi-arm PEG-amine.

Materials:

  • Bis-PEG11-NHS ester

  • Multi-arm PEG-amine (e.g., 4-arm or 8-arm PEG-NH2)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile, amine-free reaction vessels (e.g., microcentrifuge tubes or well plates)

Procedure:

  • Prepare a stock solution of Bis-PEG11-NHS ester in a water-miscible organic solvent like DMSO or DMF.

  • Prepare a stock solution of the multi-arm PEG-amine in sterile PBS (pH 7.4).

  • To form the hydrogel, mix the Bis-PEG11-NHS ester solution with the multi-arm PEG-amine solution at the desired final concentrations. The stoichiometry of NHS ester to amine groups can be varied to control the crosslinking density. A 1:1 molar ratio of NHS ester to amine groups is a common starting point.

  • Gently vortex or pipette to mix the solutions thoroughly. Gelation should occur rapidly, typically within seconds to minutes at room temperature.

  • The resulting hydrogel can be used immediately for applications such as cell encapsulation or cast into specific shapes using molds.

Data Presentation

The physical properties of the resulting hydrogels are highly dependent on the concentration of the crosslinker and the overall polymer concentration. The following tables summarize the expected trends based on literature for similar PEG hydrogel systems.

Table 1: Effect of Crosslinker (Bis-PEG11-NHS ester) Concentration on Hydrogel Properties

Crosslinker ConcentrationSwelling RatioCompressive ModulusMesh Size
LowHighLowLarge
MediumIntermediateIntermediateIntermediate
HighLowHighSmall

Note: The exact values will depend on the specific multi-arm PEG-amine used and the total polymer concentration.

Table 2: Influence of Total Polymer Concentration on Hydrogel Characteristics

Total Polymer ConcentrationSwelling RatioCompressive ModulusGelation Time
LowHighLowSlower
HighLowHighFaster

Visualization of Workflows and Pathways

Experimental Workflow for Hydrogel Synthesis

G cluster_0 Crosslinker Preparation cluster_1 Hydrogel Formation A This compound B Deprotection (TFA/DCM) A->B C Bis-PEG11-acid B->C D Activation (EDC/NHS) C->D E Bis-PEG11-NHS ester D->E G Mixing in PBS (pH 7.4) E->G Crosslinking Reaction F Multi-arm PEG-Amine F->G H Crosslinked PEG Hydrogel G->H

Caption: Workflow for the synthesis of a PEG hydrogel using this compound as a crosslinker precursor.

Signaling Pathway for Cell Adhesion in Functionalized Hydrogels

For applications in tissue engineering, the hydrogel can be functionalized with cell-adhesive ligands, such as the RGD peptide, which can be conjugated to the polymer backbone. This diagram illustrates the general signaling pathway initiated upon cell binding to an RGD-functionalized hydrogel.

G cluster_0 Hydrogel Microenvironment cluster_1 Cellular Response Hydrogel PEG Hydrogel (with RGD peptide) Integrin Integrin Receptor Hydrogel->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Actin Actin Cytoskeleton FAK->Actin Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Response Cellular Responses (Adhesion, Spreading, Proliferation) Signaling->Response

Caption: Simplified signaling cascade for cell adhesion to an RGD-functionalized PEG hydrogel.

Characterization Protocols

Swelling Ratio Measurement

The swelling ratio provides insight into the water absorption capacity and the crosslink density of the hydrogel.

Procedure:

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the hydrogels in an excess of PBS (pH 7.4) at 37°C.

  • At regular time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the weight (Ws).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio is calculated as: Swelling Ratio = (Ws - Wi) / Wi

Mechanical Testing (Compressive Modulus)

The compressive modulus is a measure of the hydrogel's stiffness and mechanical integrity.

Procedure:

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).

  • Record the resulting stress.

  • The compressive modulus is determined from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).

Conclusion

This compound serves as a versatile precursor for the synthesis of well-defined PEG hydrogels. Through a straightforward deprotection and activation sequence, it can be converted into an amine-reactive crosslinker. The resulting hydrogels exhibit tunable physical properties, making them highly suitable for a variety of biomedical applications. The protocols provided herein offer a foundation for the development and characterization of these advanced biomaterials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Deprotection of Bis-PEG11-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Bis-PEG11-t-butyl ester. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve complete and clean deprotection of your PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of incomplete t-butyl ester deprotection from a PEG linker?

Incomplete cleavage of t-butyl esters from PEG linkers is a frequent issue and can be attributed to several factors.[1] The most common causes include:

  • Insufficient Acid Strength or Concentration: The deprotection reaction, known as acidolysis, requires a sufficiently strong acid at an adequate concentration to proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[2]

  • Inadequate Reaction Time: Deprotection is a kinetic process, and insufficient reaction time can lead to a mixture of starting material and the desired product.[2]

  • Steric Hindrance: The bulky nature of the polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of the acid to the t-butyl ester linkage, slowing down the reaction rate.[1][2]

  • Poor Reagent Quality: The use of old or degraded TFA can lead to reduced efficacy in the deprotection reaction.[1]

Q2: I'm observing unexpected side products in my reaction. What are they and how can I prevent their formation?

A primary challenge during the acidic cleavage of t-butyl esters is the formation of a stable tert-butyl cation.[1] This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan and methionine, if they are present in your molecule.[1][3][4]

To mitigate these side reactions, the addition of "scavengers" to the cleavage cocktail is highly recommended.[1] Scavengers are nucleophilic species that trap the tert-butyl cations before they can react with your product.[3] Common scavengers include:

  • Triisopropylsilane (B1312306) (TIS): Effective for scavenging tert-butyl cations.[1][5]

  • Water: Can act as a scavenger and helps in the hydrolysis of some side-chain protecting groups.[1][5]

  • Thioanisole: Particularly effective in preventing the S-alkylation of methionine residues.[3]

A common scavenger cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[1]

Q3: How can I monitor the progress of the deprotection reaction?

It is crucial to monitor the reaction to determine the optimal reaction time and ensure complete conversion. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Monitor the disappearance of the starting material peak and the appearance of the product peak.[1]

  • Thin-Layer Chromatography (TLC): A quick method to visually track the progress of the reaction.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak for the t-butyl protons (typically around 1.4 ppm in ¹H NMR) is a clear indicator of successful deprotection.[1]

Q4: My PEGylated product is difficult to isolate after deprotection. What are the best practices for workup and purification?

The high solubility of PEGylated compounds in many organic solvents can make their isolation challenging.[1] A common and effective method for isolating the deprotected product is precipitation in a non-polar solvent. After the reaction is complete and the TFA has been removed (often by rotary evaporation or co-evaporation with a solvent like toluene), the product can be precipitated by adding the concentrated residue to cold diethyl ether.[1][2] The resulting precipitate can then be collected by centrifugation or filtration.

For further purification to remove any remaining scavengers or their byproducts, size-exclusion chromatography (SEC) can be an effective technique.[1]

Q5: Can I selectively cleave a t-butyl ester in the presence of a Boc-protecting group on my PEG linker?

Selective deprotection of a t-butyl ester while a tert-butoxycarbonyl (Boc) group remains intact is challenging due to their similar acid lability.[1] However, it is possible to selectively cleave the N-Boc group in the presence of a t-butyl ester using milder acidic conditions.[1] For selective ester cleavage, alternative, milder deprotection methods that do not affect the Boc group may need to be explored, such as using ZnBr₂ in dichloromethane (B109758).[6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete deprotection of this compound.

G start Incomplete Deprotection Observed check_reagents Check Reagent Quality (Fresh TFA?) start->check_reagents increase_time Increase Reaction Time (Monitor by HPLC/TLC) check_reagents->increase_time Reagents are fresh increase_acid Increase Acid Concentration (e.g., 50% to 95% TFA) increase_time->increase_acid Still incomplete success Complete Deprotection increase_time->success Complete add_scavengers Side Products Observed? increase_acid->add_scavengers Still incomplete increase_acid->success Complete use_scavenger_cocktail Add Scavenger Cocktail (e.g., TFA/TIS/H2O) add_scavengers->use_scavenger_cocktail Yes check_solubility Check Substrate Solubility add_scavengers->check_solubility No use_scavenger_cocktail->check_solubility use_scavenger_cocktail->success Clean, complete reaction change_solvent Consider Alternative Solvent (e.g., DCM, Dioxane) check_solubility->change_solvent Poor solubility alternative_methods Consider Alternative Deprotection Methods (e.g., ZnBr2, Thermal) check_solubility->alternative_methods Good solubility, still incomplete change_solvent->increase_time alternative_methods->success Complete

Caption: A workflow for troubleshooting t-butyl ester cleavage.

Quantitative Data Summary

The following table summarizes common reaction conditions for the deprotection of t-butyl esters. Note that optimal conditions will vary depending on the specific substrate.

ParameterCondition 1: Standard TFA/DCMCondition 2: Concentrated TFACondition 3: With ScavengersCondition 4: Milder Lewis Acid
Reagent Trifluoroacetic Acid (TFA)Trifluoroacetic Acid (TFA)TFA with ScavengersZinc Bromide (ZnBr₂)
Solvent Dichloromethane (DCM)Neat (no solvent) or DCMDichloromethane (DCM)Dichloromethane (DCM)
Concentration 20-50% TFA in DCM[2]95% TFA[7]95% TFA, 2.5% TIS, 2.5% H₂O[1]N/A
Temperature Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Reaction Time 1-5 hours[1][8]2-4 hours[1]2-4 hours[1]Varies
Key Considerations Good starting point for many substrates.More aggressive, may be needed for sterically hindered esters.Essential for substrates with sensitive residues (e.g., Trp, Met).Milder alternative, useful for substrates with other acid-labile groups.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Cleavage of this compound

This protocol is a general procedure and may require optimization for your specific substrate.

  • Preparation: Dissolve the this compound in a minimal amount of dichloromethane (DCM) (e.g., 10 mL per gram of conjugate).[2]

  • Reaction Setup: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[1] Monitor the progress of the reaction by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or TLC.[1]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[2]

  • Purification: Precipitate the product by adding the concentrated residue to cold diethyl ether.[1] Collect the precipitate by centrifugation or filtration. Further purification by chromatography may be necessary.

Protocol 2: Cleavage with a Scavenger Cocktail

This protocol is recommended when the PEG-conjugate contains acid-sensitive residues.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the this compound (approximately 10 mL per gram of conjugate).[1]

  • Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours.[1] Following the reaction, remove the TFA under reduced pressure.

  • Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.[1]

Deprotection Reaction Pathway

The following diagram illustrates the acid-catalyzed deprotection of a t-butyl ester.

G cluster_0 Acid-Catalyzed Deprotection of t-Butyl Ester R_COO_tBu R-COO-tBu protonated_ester R-C(=O+H)-O-tBu R_COO_tBu->protonated_ester + H+ H_plus H+ carboxylic_acid R-COOH protonated_ester->carboxylic_acid Loss of tBu+ tBu_cation (CH3)3C+ isobutylene CH2=C(CH3)2 tBu_cation->isobutylene - H+ H_plus_regenerated H+

Caption: Acid-catalyzed cleavage of a t-butyl ester.

References

avoiding side reactions during Bis-PEG11-t-butyl ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG11-t-butyl ester conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a homobifunctional crosslinker. It consists of a polyethylene (B3416737) glycol (PEG) chain with eleven repeating units, flanked on both ends by a carboxylic acid group. These carboxylic acid groups are chemically protected by a t-butyl ester. Its primary use is in bioconjugation, where it acts as a linker to covalently connect two molecules, often proteins, peptides, or small molecule drugs, after the removal of the t-butyl protecting groups.

Q2: What are the main steps involved in a typical conjugation reaction with this linker?

A: A standard conjugation workflow involves two main stages:

  • Deprotection: The terminal t-butyl ester groups are removed using a strong acid, typically trifluoroacetic acid (TFA), to expose the reactive carboxylic acids.

  • Conjugation: The newly exposed carboxylic acids are activated, commonly with a carbodiimide (B86325) reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This activated PEG linker then reacts with primary amine groups (-NH2) on the target molecule(s) to form stable amide bonds.

Q3: Why is pH control so critical during the EDC/NHS conjugation step?

A: The pH is a crucial parameter that influences two competing reactions: the desired amidation and the undesired hydrolysis of the NHS ester.[1]

  • Amine Reactivity: The reaction requires a deprotonated primary amine (-NH2) to act as a nucleophile. The concentration of this reactive form increases at higher pH.

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, which inactivates them. The rate of this hydrolysis significantly increases with rising pH.[1][2]

Therefore, an optimal pH is a compromise, typically between pH 7.2 and 8.5 , which maximizes the rate of the amidation reaction while minimizing the competing hydrolysis reaction.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation process, providing potential causes and solutions.

Problem 1: Low or No Conjugation Yield

Low yield is a common issue that can stem from problems in either the deprotection or the conjugation step.

Potential Cause Recommended Solution & Explanation
Incomplete Deprotection The t-butyl ester must be fully removed for the carboxylic acid to be available for conjugation. Treat the this compound with a solution of 50-95% Trifluoroacetic Acid (TFA) in a suitable solvent like Dichloromethane (DCM) or use neat TFA.[5] Reaction time is typically 1-2 hours at room temperature. Ensure complete removal of TFA post-reaction, as residual acid can interfere with the subsequent conjugation step.
Inactive EDC or NHS Reagents EDC and NHS are highly sensitive to moisture.[6][7] If stored improperly, they will hydrolyze and become inactive. Always use fresh reagents, allow them to warm to room temperature in a desiccator before opening to prevent condensation, and prepare solutions immediately before use.[6][8]
Hydrolysis of Activated Ester The activated O-acylisourea and NHS ester intermediates are susceptible to hydrolysis in aqueous solutions, which regenerates the carboxylic acid.[9] Perform the conjugation reaction as quickly as possible after the activation step. A two-step protocol, where the PEG linker is activated first at an acidic pH (4.5-6.0) and then the pH is raised for coupling to the amine (7.2-8.0), can improve efficiency.[4]
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete with the reaction. Use non-reactive buffers such as MES for the activation step and Phosphate-Buffered Saline (PBS) for the coupling step.[10]
Precipitation During Reaction Protein aggregation or precipitation can occur due to pH changes or high reagent concentrations.[10] Ensure your target molecule is soluble and stable in the chosen reaction buffers. If precipitation is observed, consider reducing the concentration of EDC.
Problem 2: Formation of Undesired Side Products

Side reactions can reduce the purity of the final conjugate and complicate purification.

Potential Cause Recommended Solution & Explanation
N-acylurea Formation This is the most common side reaction in carbodiimide chemistry. The activated O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[9][11] This side reaction is more prevalent in the absence of NHS. The addition of NHS or Sulfo-NHS is crucial as it rapidly converts the O-acylisourea to a more stable NHS ester, which is less prone to this rearrangement and more likely to react with the target amine.[11][12]
Modification of Other Residues While primary amines are the main target, EDC/NHS chemistry can sometimes modify other nucleophilic residues on proteins, such as tyrosine, serine, and histidine, although these reactions are generally less efficient.[13] Optimizing the reaction pH and stoichiometry can help minimize these off-target modifications.
Alkylation from Deprotection During TFA-mediated deprotection, the released t-butyl cation can alkylate sensitive amino acid residues like tryptophan or methionine.[14] This can be minimized by including "scavengers" such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) in the TFA cleavage cocktail.[15][16]
Quantitative Data Summary

The efficiency of the conjugation is highly dependent on reaction conditions. The tables below summarize key parameters.

Table 1: Effect of pH on NHS Ester Stability Illustrates the trade-off between amine reactivity and ester stability.

pHHalf-life of NHS EsterComment
7.0Several hours[6]Stable, but amine reactivity is lower.
8.0~1-2 hours[17]A good compromise for many reactions.
8.5~1 hour[17]Increased amine reactivity, but faster hydrolysis.
9.0Minutes[6][17]Very rapid hydrolysis, generally unsuitable.

Table 2: Recommended Buffer Systems for Two-Step Conjugation

Reaction StepRecommended BufferpH RangeRationale
Activation (Carboxylic Acid + EDC/NHS)MES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0Optimizes the formation of the NHS ester while minimizing hydrolysis.[4]
Conjugation (Activated Ester + Amine)PBS (Phosphate-Buffered Saline) or Bicarbonate Buffer7.2 - 8.5Maximizes the concentration of nucleophilic primary amines.[1][3]

Experimental Protocols & Visualizations

Protocol: Two-Step Conjugation of Bis-PEG11-COOH to a Protein

This protocol outlines the general procedure after the this compound has been deprotected to its carboxylic acid form (Bis-PEG11-COOH).

Materials:

  • Bis-PEG11-COOH (deprotected linker)

  • Protein with primary amines (e.g., in PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in ice-cold Activation Buffer immediately before use.

  • Activation of PEG Linker:

    • Dissolve Bis-PEG11-COOH in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[10]

  • Protein Conjugation:

    • Immediately add the activated PEG solution to your protein solution (typically 1-10 mg/mL in Coupling Buffer). The molar ratio of PEG to protein should be optimized for your specific application.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[10]

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes to stop the reaction by consuming any unreacted NHS-esters.[10]

  • Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column or via dialysis against an appropriate buffer.

Diagrams

G cluster_deprotection Step 1: Deprotection cluster_conjugation Step 2: Conjugation A This compound B Bis-PEG11-COOH A->B  TFA / Scavengers C Bis-PEG11-COOH D PEG-NHS Ester (Active Intermediate) C->D EDC / NHS pH 4.5-6.0 F Final Conjugate (Protein-NH-CO-PEG...) D->F pH 7.2-8.5 E Target Molecule (Protein-NH2) E->F

Caption: High-level workflow for this compound conjugation.

G Carboxyl R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS (Fast) N_Acylurea N-Acylurea (Stable Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, No NHS) NHS NHS Amine R'-NH2 Amide_Product Desired Amide Product NHS_Ester->Amide_Product + R'-NH2

Caption: Reaction pathway showing desired amide formation vs. N-acylurea side product.

G Start Low Conjugation Yield Check_Deprotection Incomplete Deprotection? Start->Check_Deprotection Check_Reagents Inactive Reagents? Start->Check_Reagents Check_Hydrolysis Intermediate Hydrolysis? Start->Check_Hydrolysis Check_Buffer Incorrect Buffer? Start->Check_Buffer Sol_Deprotection Optimize TFA treatment (time, concentration) Check_Deprotection->Sol_Deprotection Yes Sol_Reagents Use fresh EDC/NHS; Store in desiccator Check_Reagents->Sol_Reagents Yes Sol_Hydrolysis Optimize pH; Work quickly Check_Hydrolysis->Sol_Hydrolysis Yes Sol_Buffer Use non-amine, non-carboxylate buffers Check_Buffer->Sol_Buffer Yes

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of Bis-PEG11-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bis-PEG11-t-butyl ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges in purifying this compound conjugates stem from the inherent properties of the PEG linker and the terminal t-butyl ester groups. Key difficulties include:

  • Heterogeneity of the Reaction Mixture: Synthesis of these conjugates can result in a mixture of the desired product, unreacted starting materials, and side products with varying PEG chain lengths.

  • Separation from Unreacted Starting Materials: Removing unreacted PEG starting materials and any molecule conjugated to the linker can be challenging due to similar polarities.

  • Resolution of PEGylated Species: The polydispersity of the PEG11 chain can lead to peak broadening in chromatography, making it difficult to separate the desired conjugate from closely related impurities.[1]

  • Product Stability: The t-butyl ester groups are sensitive to acidic conditions, which can lead to premature deprotection during purification if the mobile phase is not carefully controlled.[2]

  • Detection: The PEG backbone lacks a strong UV chromophore, making detection by UV-Vis challenging unless the conjugated molecule is UV-active. Universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often recommended.[3]

Q2: Which chromatographic technique is most effective for purifying this compound conjugates?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective and widely used method for purifying PEGylated molecules of this type.[3] The separation is based on the hydrophobicity of the molecules. The t-butyl ester groups provide significant hydrophobicity, allowing for good retention and separation on a non-polar stationary phase like C18 or C4.[3][4]

Q3: What are common side products to expect during the synthesis and handling of this compound conjugates?

During synthesis and subsequent handling, including purification and deprotection steps, several side products can form:

  • Hydrolysis of t-butyl ester: Premature cleavage of one or both t-butyl ester groups can occur if exposed to acidic conditions, resulting in the corresponding carboxylic acid(s).

  • Incomplete reaction: The reaction mixture may contain starting materials, such as the mono-substituted PEG linker.

  • Alkylation by t-butyl cations: During acidic deprotection of the t-butyl esters, the released t-butyl cation is a reactive intermediate that can alkylate electron-rich functional groups on the conjugated molecule.[2]

Q4: How can I monitor the purification process effectively if my conjugate has poor UV absorbance?

If your conjugate lacks a strong UV chromophore, several alternative detection methods can be employed:

  • Charged Aerosol Detection (CAD): CAD is a universal detector that provides a response for all non-volatile analytes, making it ideal for detecting PEG molecules.[3]

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal detector suitable for non-volatile compounds.[3]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful technique that provides both detection and mass confirmation of the eluting species, helping to definitively identify your product and any impurities.[3]

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

Issue Symptom Possible Cause(s) Suggested Solution(s)
Poor Separation Co-elution of the desired product with impurities or starting materials in HPLC.- Inappropriate column chemistry.- Non-optimal mobile phase gradient.- For more hydrophobic conjugates, a C4 column may provide better resolution than a C18 column.[4]- Optimize the gradient slope; a shallower gradient (e.g., 1-2% change in organic phase per minute) can improve separation.[4]
Peak Tailing Asymmetrical peaks with a "tail" in the chromatogram.- Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol (B1196071) groups).[5]- Column overload.- Column degradation.- Operate at a lower pH (around 3) to suppress the ionization of silanol groups.[5][6]- Inject a smaller sample volume or a more dilute sample.[7]- Replace the guard column or the analytical column if it is old or has been subjected to harsh conditions.[8]
Low Recovery The amount of purified product is significantly lower than expected.- Irreversible adsorption of the conjugate to the column.- Precipitation of the conjugate on the column.- Add modifiers to the mobile phase, such as a small amount of a non-ionic surfactant, to reduce non-specific binding.[9]- Ensure the conjugate is fully soluble in the mobile phase throughout the gradient.
Product Degradation Appearance of new peaks corresponding to degraded product (e.g., deprotected ester).- Mobile phase is too acidic, causing cleavage of the t-butyl ester.- The conjugate is unstable under the purification conditions.- Use a mobile phase with a less acidic modifier or a higher pH.- Perform purification at a lower temperature (e.g., 4°C) to minimize degradation.[9]

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound Conjugate

This protocol provides a general starting point and may require optimization based on the specific conjugate and HPLC system.

  • Column: C18 or C4 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C4 column can sometimes offer better resolution for PEGylated compounds.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: UV at a relevant wavelength for the conjugated molecule, or a universal detector like CAD or ELSD.

  • Gradient: A common starting gradient is a linear gradient from 30% to 70% Mobile Phase B over 30 minutes. This should be optimized based on the retention of the conjugate.

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B) and filter through a 0.22 µm syringe filter before injection.

Protocol 2: Deprotection of t-butyl Esters

This protocol describes the acidic cleavage of the t-butyl ester groups.

  • Reagents:

    • Trifluoroacetic acid (TFA), high purity.

    • Dichloromethane (DCM), anhydrous.

    • (Optional) Scavengers such as water and triisopropylsilane (B1312306) (TIS).

  • Procedure:

    • Dissolve the purified this compound conjugate in DCM.

    • In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). The scavengers are crucial if the conjugated molecule has acid-sensitive residues like tryptophan or methionine.[2]

    • Add the cleavage cocktail to the dissolved conjugate. A typical ratio is 10 mL of cocktail per gram of conjugate.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or LC-MS to confirm the disappearance of the starting material.

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

    • The resulting deprotected conjugate can be precipitated from cold diethyl ether.

    • Further purification by chromatography (e.g., SEC) may be necessary to remove scavenger byproducts.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_deprotection Deprotection start Crude Reaction Mixture hplc RP-HPLC start->hplc fractions Collect Fractions hplc->fractions analysis Purity Analysis (HPLC/LC-MS) fractions->analysis pool Pool Pure Fractions analysis->pool Purity Confirmed deprotect TFA Cleavage pool->deprotect final_product Final Purified Conjugate deprotect->final_product

Caption: Experimental workflow for the purification and deprotection of this compound conjugates.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor HPLC Separation peak_tailing Peak Tailing? start->peak_tailing coelution Co-elution? start->coelution overload Overloading? peak_tailing->overload Yes secondary_interactions Secondary Interactions? peak_tailing->secondary_interactions No reduce_load Reduce Sample Load overload->reduce_load lower_ph Lower Mobile Phase pH secondary_interactions->lower_ph gradient Optimize Gradient coelution->gradient Yes column Change Column (e.g., C4) gradient->column resolution_improved Improved Resolution column->resolution_improved

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

Technical Support Center: Preventing Protein Aggregation with Bis-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis-PEG11-t-butyl ester for protein crosslinking. Our goal is to help you overcome common challenges, with a primary focus on preventing protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a crosslinker?

This compound is a homobifunctional crosslinking reagent. Its structure consists of an 11-unit polyethylene (B3416737) glycol (PEG) spacer with a t-butyl ester group at each end. The long, hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting protein conjugate, which can help minimize aggregation.[1]

It is important to note that this compound is a protected form of the crosslinker. The t-butyl ester groups are not reactive towards proteins. To function as a crosslinker, it must undergo a two-step activation process:

  • Deprotection: The t-butyl ester groups are removed under acidic conditions to yield Bis-PEG11-acid.

  • Activation: The carboxylic acid groups of Bis-PEG11-acid are then activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a highly reactive NHS ester that can readily react with primary amines (e.g., on lysine (B10760008) residues) on the target protein(s) to form stable amide bonds.[1]

This two-step process offers greater control over the crosslinking reaction.[1]

Q2: What are the primary causes of protein aggregation during crosslinking with this compound?

Protein aggregation during crosslinking can arise from several factors:

  • Intermolecular Crosslinking: The bifunctional nature of the crosslinker can link multiple protein molecules together, leading to the formation of large, insoluble aggregates.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability and solubility. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.

  • Incomplete Deprotection or Activation: If the t-butyl ester groups are not fully removed or the subsequent EDC/NHS activation is inefficient, the crosslinking reaction will be suboptimal, potentially leading to a heterogeneous mixture of products and aggregates.

  • Hydrolysis of the Activated Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions. If the reaction with the protein's primary amines is not efficient, the hydrolyzed, unreactive crosslinker can accumulate.

Q3: How can I prevent protein aggregation during the crosslinking reaction?

Preventing protein aggregation requires careful optimization of the experimental protocol. Here are key strategies:

  • Optimize Molar Ratios: Carefully titrate the molar ratio of the activated crosslinker to your protein. A common starting point is a 10- to 50-fold molar excess of the crosslinker.[2]

  • Control Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may favor intramolecular crosslinking over intermolecular aggregation.

  • Optimize pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[3] Maintaining the pH within the protein's stability range is crucial.

  • Use Additives and Stabilizers: The inclusion of certain excipients in the reaction buffer can significantly suppress aggregation.

  • Stepwise Addition of Crosslinker: Adding the activated crosslinker in smaller aliquots over time can help to control the reaction and minimize aggregation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Protein precipitates immediately upon addition of the activated crosslinker. 1. High protein concentration.2. Suboptimal buffer conditions (pH, ionic strength).3. The protein is inherently prone to aggregation.1. Reduce the protein concentration.2. Screen different buffers, pH values, and salt concentrations to find the optimal conditions for your protein's solubility.3. Add anti-aggregation excipients to the buffer (see Table 1).
Significant aggregation is observed after the reaction (e.g., by SEC or DLS). 1. Molar excess of the crosslinker is too high, leading to excessive intermolecular crosslinking.2. Reaction time is too long.3. Inefficient quenching of the reaction.1. Perform a titration to determine the optimal molar ratio of crosslinker to protein.2. Optimize the reaction time by taking aliquots at different time points and analyzing for crosslinking efficiency and aggregation.3. Ensure effective quenching of unreacted crosslinker by adding a sufficient concentration of a quenching reagent like Tris or hydroxylamine.
Low or no crosslinking is observed. 1. Incomplete deprotection of the t-butyl ester.2. Inefficient EDC/NHS activation.3. Hydrolysis of the activated NHS ester.4. Buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.1. Verify complete deprotection by analytical methods (e.g., NMR, MS) before proceeding to the activation step. If incomplete, increase the reaction time or use a stronger acidic condition for deprotection.2. Ensure fresh, high-quality EDC and NHS are used. Optimize the molar excess of EDC/NHS to the crosslinker (typically 2-5 fold).[4] Perform the activation at the optimal pH of 5.0-6.0.[4]3. Use the activated crosslinker immediately. Avoid storing it in aqueous solutions.4. Use an amine-free buffer such as PBS or HEPES for the crosslinking reaction.[4]
Formation of unexpected side products. Alkylation of sensitive amino acid residues (e.g., tryptophan, methionine) by the t-butyl cation generated during deprotection.Add scavengers, such as triisopropylsilane (B1312306) (TIS) or water, to the deprotection reaction mixture to trap the t-butyl cations.

Data Presentation: Anti-Aggregation Additives

The following table summarizes common additives used to prevent protein aggregation during crosslinking reactions. The optimal concentration for each additive should be determined empirically for your specific protein and experimental conditions.

Additive Typical Concentration Range Mechanism of Action Reference
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[5]
Glycerol 5-20% (v/v)Increases solvent viscosity and protein stability.[5]
Sucrose 5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.
Polysorbate 20/80 0.01-0.05% (v/v)Non-ionic surfactants that reduce surface tension and prevent surface-induced aggregation.
Glycine 50-200 mMCan improve protein solubility and stability.[5]

Experimental Protocols

Protocol 1: Complete Workflow for Crosslinking with this compound

This protocol outlines the entire process, from the initial deprotection of the crosslinker to the final purification of the crosslinked protein.

A. Deprotection of this compound to Bis-PEG11-acid

  • Dissolve the Crosslinker: Dissolve this compound in dichloromethane (B109758) (DCM).

  • Acidic Cleavage: Add trifluoroacetic acid (TFA) to the solution for a final concentration of 50% (v/v). If your protein contains acid-sensitive residues, include a scavenger such as 2.5% (v/v) triisopropylsilane (TIS).

  • Incubation: Stir the reaction mixture at room temperature for 2-5 hours.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure.

  • Purification: Precipitate the resulting Bis-PEG11-acid by adding cold diethyl ether. Collect the precipitate by centrifugation and dry under vacuum. Verify the deprotection using appropriate analytical methods.

B. EDC/NHS Activation of Bis-PEG11-acid and Protein Crosslinking

  • Prepare Solutions:

    • Dissolve the deprotected Bis-PEG11-acid in an activation buffer (e.g., 0.1 M MES, pH 5.0-6.0).

    • Dissolve your protein in a conjugation buffer (e.g., PBS, pH 7.2-7.5).

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.

  • Activation: Add a 2-5 fold molar excess of EDC and NHS to the Bis-PEG11-acid solution. Incubate for 15-30 minutes at room temperature.[4]

  • Crosslinking: Immediately add the activated Bis-PEG11-acid solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[4]

  • Purification: Remove excess crosslinker and byproducts using a desalting column or size exclusion chromatography (SEC) equilibrated with a suitable storage buffer.[4]

C. Analysis of Crosslinking and Aggregation

  • SDS-PAGE: Analyze the crosslinked protein by SDS-PAGE. Successful crosslinking will result in a shift to a higher apparent molecular weight compared to the unmodified protein.

  • Size Exclusion Chromatography (SEC): Use SEC to separate and quantify the monomeric protein from any aggregates. This is a crucial step to assess the extent of aggregation.[6][7][8]

Mandatory Visualization

experimental_workflow cluster_deprotection A. Deprotection cluster_activation_crosslinking B. Activation & Crosslinking cluster_analysis C. Analysis start_deprotection Start: this compound dissolve Dissolve in DCM start_deprotection->dissolve add_tfa Add TFA (+/- scavenger) dissolve->add_tfa incubate_deprotection Incubate 2-5h at RT add_tfa->incubate_deprotection remove_solvent Remove solvent incubate_deprotection->remove_solvent precipitate Precipitate with ether remove_solvent->precipitate end_deprotection Result: Bis-PEG11-acid precipitate->end_deprotection start_activation Start: Bis-PEG11-acid end_deprotection->start_activation dissolve_acid Dissolve in Activation Buffer (pH 5-6) start_activation->dissolve_acid add_edc_nhs Add EDC/NHS dissolve_acid->add_edc_nhs incubate_activation Incubate 15-30 min at RT add_edc_nhs->incubate_activation add_protein Add to Protein in Conjugation Buffer (pH 7.2-7.5) incubate_activation->add_protein incubate_crosslinking Incubate 2h at RT or overnight at 4°C add_protein->incubate_crosslinking quench Quench reaction incubate_crosslinking->quench end_crosslinking Result: Crosslinked Protein quench->end_crosslinking start_analysis Start: Crosslinked Protein Mixture end_crosslinking->start_analysis purify Purify (SEC/Desalting) start_analysis->purify analyze_sds Analyze by SDS-PAGE purify->analyze_sds analyze_sec Analyze by SEC for aggregation purify->analyze_sec end_analysis Final Characterized Product analyze_sds->end_analysis analyze_sec->end_analysis

Caption: Complete experimental workflow for protein crosslinking.

troubleshooting_logic start Problem: Protein Aggregation check_concentration Is protein concentration > 2 mg/mL? start->check_concentration check_ratio Is crosslinker:protein ratio optimized? check_concentration->check_ratio No reduce_concentration Action: Reduce protein concentration check_concentration->reduce_concentration Yes check_conditions Are reaction conditions (pH, temp) optimal? check_ratio->check_conditions Yes titrate_ratio Action: Perform molar ratio titration check_ratio->titrate_ratio No check_additives Are anti-aggregation additives being used? check_conditions->check_additives Yes optimize_conditions Action: Screen pH and lower temperature check_conditions->optimize_conditions No add_excipients Action: Add excipients (e.g., Arginine, Glycerol) check_additives->add_excipients No solution Solution: Reduced Aggregation check_additives->solution Yes reduce_concentration->solution titrate_ratio->solution optimize_conditions->solution add_excipients->solution

Caption: Troubleshooting logic for protein aggregation.

References

Technical Support Center: Strategies to Control the Degree of PEGylation with Bis-PEG11-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the degree of PEGylation using Bis-PEG11-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a discrete chain of 11 ethylene (B1197577) glycol units, with a t-butyl ester group at each end. The t-butyl esters serve as protecting groups for the terminal carboxylic acids. After deprotection, the resulting Bis-PEG11-acid can be used to crosslink two amine-containing molecules or to introduce a hydrophilic PEG spacer. This is commonly used in drug delivery to improve the solubility and pharmacokinetic properties of biomolecules.

Q2: The this compound is not reacting with my protein/peptide. What is the first step?

The t-butyl ester groups on this compound are protecting groups and are not reactive towards amines on proteins or peptides. You must first deprotect the t-butyl esters to reveal the terminal carboxylic acid groups, forming Bis-PEG11-acid. This is typically achieved by acidolysis, most commonly with trifluoroacetic acid (TFA).[1]

Q3: How do I activate the carboxylic acid groups of Bis-PEG11-acid for conjugation to primary amines?

The carboxylic acid groups must be activated to form a reactive intermediate that will readily couple with primary amines (e.g., the N-terminus or lysine (B10760008) residues of a protein). A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3][] This reaction is most efficient at a pH of 4.5-7.2.[2]

Q4: How can I control the degree of PEGylation to favor mono-PEGylation versus cross-linking?

Controlling the degree of PEGylation with a bifunctional linker like Bis-PEG11-acid is a key challenge. Here are the primary strategies:

  • Molar Ratio: Systematically decrease the molar ratio of the activated PEG linker to your target molecule. A lower PEG-to-protein ratio will favor mono-PEGylation and reduce the likelihood of cross-linking.[3]

  • Protein Concentration: Working with a higher concentration of your target protein can sometimes favor intramolecular reactions or mono-PEGylation over intermolecular cross-linking.

  • Reaction Time: Shortening the incubation time can limit the extent of the reaction, thereby reducing the formation of higher-order PEGylated species and cross-linked aggregates.[3]

  • pH Control: The conjugation reaction with the NHS-activated PEG should be performed at a pH of 7.2-8.0 for optimal reaction with primary amines.[3][5]

Q5: What are the best methods to characterize the degree of PEGylation?

Several analytical techniques can be used to determine the number of PEG molecules attached to your protein or peptide:[3]

  • SDS-PAGE: A simple and common method to visualize the increase in molecular weight of the PEGylated protein. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the PEGylated conjugate, allowing for the exact determination of the number of attached PEG chains.

  • HPLC (Size-Exclusion or Ion-Exchange): Can be used to separate different PEGylated species (mono-, di-, multi-PEGylated) and quantify their relative abundance.

  • NMR Spectroscopy: Can be used to quantify the degree of PEGylation by comparing the integrals of PEG-specific peaks to protein-specific peaks.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete t-butyl ester deprotection 1. Insufficient reaction time or TFA concentration.[1] 2. Steric hindrance around the ester group. 3. Poor quality or degraded TFA.[1]1. Increase the reaction time or use a higher concentration of TFA (e.g., 95% TFA). Monitor reaction progress by HPLC or ¹H NMR.[1] 2. Consider alternative, stronger acidic conditions if steric hindrance is significant. 3. Use fresh, high-quality TFA for the deprotection reaction.
Low PEGylation Yield 1. Inefficient activation of the carboxylic acid. 2. Hydrolysis of the NHS ester intermediate.[5] 3. Buffer contains primary amines (e.g., Tris, glycine).[5] 4. Low concentration of reactants.1. Ensure a 2-5 fold molar excess of EDC and NHS is used for activation.[3] Perform activation at pH 4.5-7.2.[2] 2. Perform the conjugation reaction immediately after activation. Maintain the conjugation pH between 7.2 and 8.0 to balance reactivity and hydrolysis.[3][5] 3. Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES.[5] 4. If possible, increase the concentration of the protein and the activated PEG linker.
Protein Aggregation/Precipitation 1. Extensive cross-linking caused by the bifunctional PEG linker. 2. Protein instability at the reaction pH or temperature.1. Reduce the molar ratio of activated PEG to protein. Perform the reaction at a lower temperature (e.g., 4°C). 2. Screen different buffer conditions to find one that maintains protein stability.
High Polydispersity (mixture of mono-, di-, and multi-PEGylated species) 1. Molar ratio of activated PEG to protein is too high.[3] 2. Multiple reactive sites on the protein with similar accessibility. 3. Reaction time is too long.[3]1. Systematically decrease the molar ratio of activated PEG to protein. 2. Adjust the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity). 3. Reduce the incubation time.
Loss of Biological Activity 1. PEG chain is attached at or near the protein's active site. 2. Reaction conditions have denatured the protein.1. Try a different PEGylation strategy targeting amino acids known to be distant from the active site. Protect the active site during the reaction by adding a substrate or competitive inhibitor. 2. Perform the reaction at a lower temperature (e.g., 4°C) and ensure the pH is within the protein's stability range.[3]
Side reactions during deprotection Formation of a stable t-butyl cation which can alkylate electron-rich amino acid residues (e.g., tryptophan, methionine).[1]Add scavengers to the TFA cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1]

Experimental Protocols

Protocol 1: Deprotection of this compound to Bis-PEG11-acid

This protocol describes the acidic cleavage of the t-butyl ester protecting groups.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), high purity

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM in a round bottom flask.

  • In a well-ventilated fume hood, prepare the cleavage cocktail. A common cocktail is 50% TFA in DCM. For acid-sensitive molecules, a scavenger cocktail of 95% TFA, 2.5% water, and 2.5% TIS is recommended.[1]

  • Slowly add the cleavage cocktail to the dissolved PEG linker.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitate the resulting Bis-PEG11-acid by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.

Protocol 2: Two-Step Protein PEGylation with Bis-PEG11-acid

This protocol outlines the activation of Bis-PEG11-acid and subsequent conjugation to a protein.

Materials:

  • Bis-PEG11-acid

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

Step 1: Activation of Bis-PEG11-acid

  • Dissolve Bis-PEG11-acid in the Activation Buffer.

  • Add a 2-5 fold molar excess of EDC and NHS to the Bis-PEG11-acid solution.[3]

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming the NHS ester.

Step 2: Conjugation to Protein

  • Immediately add the activated Bis-PEG11-acid solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[3]

Step 3: Purification and Analysis

  • Remove the unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC).

  • Analyze the purified PEGylated protein using SDS-PAGE and/or mass spectrometry to determine the degree of PEGylation.

Visualizations

PEGylation_Workflow cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification & Analysis A This compound C Bis-PEG11-acid A:e->C:w Acidolysis B TFA/DCM D Bis-PEG11-acid F Activated Bis-PEG11-NHS ester D:e->F:w Carbodiimide Chemistry E EDC/NHS pH 5.0-6.0 G Activated Bis-PEG11-NHS ester I PEGylated Protein G:e->I:w Nucleophilic Attack H Protein-NH2 pH 7.2-8.0 J PEGylated Protein L Purified & Characterized PEG-Protein Conjugate J:e->L:w Purification K SEC / SDS-PAGE / MS

Caption: Overall workflow for PEGylation using this compound.

Troubleshooting_PEGylation rect_node rect_node start Low PEGylation Yield? q1 Is buffer amine-free? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was EDC/NHS in excess? a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is conjugation pH 7.2-8.0? a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 High Polydispersity? a4_yes Yes q4->a4_yes a4_no No q4->a4_no a1_yes->q2 sol1 Use amine-free buffer (e.g., PBS, HEPES) a1_no->sol1 a2_yes->q3 sol2 Increase EDC/NHS to 2-5 fold molar excess a2_no->sol2 a3_yes->q4 sol3 Adjust pH to 7.2-8.0 a3_no->sol3 sol4 Decrease PEG:Protein ratio and/or reaction time a4_yes->sol4 end Proceed to Purification a4_no->end sol1->q1 sol2->q2 sol3->q3 sol4->end

Caption: Troubleshooting decision tree for common PEGylation issues.

References

Technical Support Center: Managing Hydrolysis of Activated Bis-PEG11-acid NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using activated Bis-PEG11-acid NHS Ester. Here you will find troubleshooting guides and frequently asked questions to help you manage the critical issue of NHS ester hydrolysis and ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bis-PEG11-acid NHS ester and what are its primary applications?

A1: Bis-PEG11-acid NHS ester is a homobifunctional crosslinking reagent.[1] It consists of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer with an N-hydroxysuccinimide (NHS) ester group at each end.[1] Its main use is to covalently link molecules containing primary amines (-NH₂), such as proteins, peptides, and amine-modified oligonucleotides.[1] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can help reduce aggregation and potential immunogenicity.[1]

Q2: What is NHS ester hydrolysis and why is it a significant problem?

A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[1] This reaction is a major competitor to the desired aminolysis (the reaction with a primary amine).[1] If the NHS ester hydrolyzes, it can no longer bind to the target molecule, which can lead to significantly lower conjugation efficiency or even complete failure of the experiment.[1]

Q3: What are the ideal storage and handling conditions for Bis-PEG11-acid NHS ester to prevent hydrolysis?

A3: To minimize hydrolysis, it is crucial to handle Bis-PEG11-acid NHS ester as a moisture-sensitive reagent.[1]

  • Storage: The solid reagent should be stored at -20°C in a dark, desiccated environment.[1]

  • Handling: Always allow the vial to equilibrate to room temperature before opening it to prevent moisture from condensing on the cold powder.[1] For best results, it is also recommended to purge the vial with an inert gas, such as nitrogen or argon, before resealing.[1]

Q4: Which buffers and solvents are compatible with Bis-PEG11-acid NHS ester reactions?

A4: The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers: Amine-free buffers should be used.[2] Good options include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES buffers at a pH range of 7.2-8.5.[1][3]

  • Incompatible Buffers: Buffers that contain primary amines, such as Tris-HCl or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[2]

  • Solvents for Dissolving the Reagent: For water-insoluble NHS esters, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) should be used to prepare stock solutions immediately before use.[2] It is important to use fresh, amine-free DMF (without a fishy odor), as degraded DMF contains dimethylamine (B145610) which will react with the NHS ester.[1]

Q5: What is the optimal pH for conjugation reactions with Bis-PEG11-acid NHS ester?

A5: The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[1][2] The reaction between the NHS ester and a primary amine is pH-dependent; at a low pH, the primary amines are protonated and less reactive.[4] At a high pH (above 8.5-9), the rate of hydrolysis increases significantly.[2] Often, a pH of 8.3-8.5 is recommended as a starting point.[4]

Q6: Can I prepare and store stock solutions of Bis-PEG11-acid NHS ester?

A6: It is strongly recommended to prepare solutions fresh immediately before each use.[1] Aqueous stock solutions should never be prepared for storage due to rapid hydrolysis.[1] If necessary, a stock solution can be made in anhydrous DMSO or DMF.[1] When handled properly to exclude moisture, these solutions may be stored at -20°C for a limited time, but their stability should be verified.[1] It is also important to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with Bis-PEG11-acid NHS ester.

Problem: Low or No Conjugation Yield

This is the most frequent problem and can often be traced back to the hydrolysis of the NHS ester.

Possible Cause Recommended Solution
Hydrolyzed Reagent The NHS ester is highly sensitive to moisture.[1] Perform a reactivity test on the reagent (see Protocol 2). If the reagent is old or has been handled improperly, use a fresh, unopened vial. Always allow the vial to reach room temperature before opening to prevent condensation.[1]
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) will compete with the target reaction.[1][5] Verify the composition of your buffer. If necessary, perform a buffer exchange into a recommended buffer (e.g., PBS) using a desalting column.[1]
Incorrect Reaction pH The reaction is highly pH-dependent. If the pH is too low (<7.2), the target amines are protonated and unreactive.[1] If the pH is too high (>9), hydrolysis will dominate.[1] Carefully measure the pH of your target molecule solution before adding the NHS ester and adjust it to the optimal range of 7.2-8.5.[1]
Low Target Concentration Hydrolysis is a more significant competing reaction in dilute solutions.[1] Increase the concentration of your protein or other target molecule. A concentration of 2-10 mg/mL is often recommended.[1]
Poor Quality Solvent Using "wet" or degraded organic solvents (DMSO, DMF) to dissolve the NHS ester will lead to immediate hydrolysis.[1] Use only high-quality, anhydrous grade DMSO or DMF from a freshly opened bottle or one that has been stored properly over molecular sieves.[1]

Problem: Protein Aggregation After Conjugation

Possible Cause Recommended Solution
High Degree of Labeling Excessive modification of the protein surface can lead to aggregation.[4] Optimize the molar ratio of the NHS ester to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.[4]
Suboptimal Buffer Conditions The buffer may not be optimal for your protein's stability. Ensure the buffer composition, pH, and ionic strength are suitable for your specific protein.
Hydrophobic Crosslinker While Bis-PEG11-acid is hydrophilic, using a more hydrophobic crosslinker can decrease the solubility of the conjugate. The PEG spacer in Bis-PEG11-acid is designed to mitigate this.[2]

Problem: NHS Ester Reagent Won't Dissolve or Precipitates

Possible Cause Recommended Solution
Low Aqueous Solubility Many non-sulfonated NHS esters have limited solubility in aqueous buffers.[3] First, dissolve the reagent in a minimal amount of anhydrous DMSO or DMF before adding it to your reaction buffer.[3] The final concentration of the organic solvent should typically be below 10% to avoid denaturing the protein.[4]
Reagent Quality The NHS ester may have hydrolyzed due to improper storage, which can affect its solubility.[4] Use a fresh vial of the reagent.

Data Presentation

Table 1: Approximate Half-life of NHS Esters at Various pH Values and Temperatures

This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Approximate Half-life
7.004-5 hours[1][3]
8.5Room Temperature~8 minutes (480 seconds)[1][6]
8.6410 minutes[1][3]
9.0Room TemperatureMinutes[1][7]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using Bis-PEG11-acid NHS Ester

This protocol provides a general method for crosslinking two proteins (Protein A and Protein B). Optimization may be required for your specific application.

Materials:

  • Bis-PEG11-acid NHS ester

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate (B84403) Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Protein A and Protein B (at >2 mg/mL in Conjugation Buffer)

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare Proteins: Ensure both Protein A and Protein B are in the Conjugation Buffer at a concentration of at least 2 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the required amount of Bis-PEG11-acid NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Initiate Reaction: Combine Protein A and Protein B in a microcentrifuge tube. Add the desired molar excess of the crosslinker to the protein solution. The volume of DMSO should not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by quenching any unreacted NHS ester. Incubate for an additional 15 minutes at room temperature.[1]

  • Purify: Remove excess, unreacted crosslinker and byproducts (N-hydroxysuccinimide) using a desalting column or dialysis against a suitable storage buffer.[1]

  • Store: Store the purified conjugate under conditions optimal for the native proteins, typically at 4°C for short-term storage or aliquoted and frozen at -80°C for long-term storage.

Protocol 2: Assay for Determining the Reactivity of NHS Ester Reagents

This assay determines if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[1] An active reagent will show a significant increase in absorbance at 260 nm after treatment with a base.

Materials:

  • NHS ester reagent to be tested

  • Amine-free buffer: pH 7.0 (e.g., 0.1 M phosphate buffer)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If solubility is low, first dissolve it in a minimal volume (~50 µL) of anhydrous DMSO, then add the buffer.[1]

  • Prepare Control: Prepare a control cuvette containing only the buffer (and DMSO if used in step 1).

  • Measure Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm against the control.

  • Induce Hydrolysis: Add 1/10th volume of 0.5 N NaOH to the reagent solution, mix well, and incubate for 5-10 minutes at room temperature.

  • Measure Final Absorbance: Measure the absorbance of the base-treated solution at 260 nm against the control.

  • Analyze Results: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is little to no change in absorbance, the reagent has likely already been hydrolyzed.

Visualizations

G cluster_storage Storage and Handling cluster_reaction Conjugation Reaction storage Store Bis-PEG11-acid NHS Ester at -20°C with desiccant equilibrate Equilibrate vial to room temperature before opening storage->equilibrate dissolve Dissolve immediately before use in anhydrous DMSO or DMF equilibrate->dissolve add_reagent Add NHS ester solution to protein solution dissolve->add_reagent protein_prep Prepare protein in amine-free buffer (pH 7.2-8.5) protein_prep->add_reagent incubate Incubate (30-60 min at RT or 2h at 4°C) add_reagent->incubate quench Quench reaction with Tris or glycine buffer incubate->quench purify Purify conjugate (desalting column or dialysis) quench->purify

A standard workflow for bioconjugation using an NHS ester.

G start Low or No Conjugation Yield check_reagent Is the NHS ester reagent active? start->check_reagent check_buffer Is the buffer amine-free and at the correct pH (7.2-8.5)? check_reagent->check_buffer Yes solution_reagent Use a fresh vial of reagent. Handle properly to avoid moisture. check_reagent->solution_reagent No check_concentration Is the protein concentration adequate (>2 mg/mL)? check_buffer->check_concentration Yes solution_buffer Perform buffer exchange into a recommended buffer (e.g., PBS). check_buffer->solution_buffer No check_solvent Was the NHS ester dissolved in anhydrous DMSO or DMF? check_concentration->check_solvent Yes solution_concentration Increase protein concentration. check_concentration->solution_concentration No check_solvent->start Yes, problem persists. Consider other factors. solution_solvent Use fresh, high-quality anhydrous solvent. check_solvent->solution_solvent No

A decision tree to diagnose causes of low conjugation yield.

G cluster_aminolysis Desired Reaction: Aminolysis cluster_hydrolysis Competing Reaction: Hydrolysis reagent Bis-PEG11-acid NHS Ester (Amine-Reactive) conjugate Stable Amide Bond (Conjugated Protein) reagent->conjugate + Protein-NH2 nhs_aminolysis N-hydroxysuccinimide (Leaving Group) reagent->nhs_aminolysis hydrolyzed_reagent Inactive Carboxylic Acid reagent->hydrolyzed_reagent + H2O nhs_hydrolysis N-hydroxysuccinimide reagent->nhs_hydrolysis protein Protein with Primary Amine (-NH2) protein->conjugate water Water (H2O) water->hydrolyzed_reagent

Competing reaction pathways for NHS ester conjugation.

References

selective cleavage of t-butyl ester in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective cleavage of tert-butyl (t-butyl) esters in the presence of other common protecting groups. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving t-butyl esters?

A1: The most prevalent method for t-butyl ester deprotection is acid-catalyzed cleavage.[1][2] This is due to the stability of the resulting tert-butyl cation.[1][2] Commonly used acids include trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄).[1][2][3] Lewis acids and other milder reagents can also be employed for substrates sensitive to strong Brønsted acids.[4][5]

Q2: How can I selectively cleave a t-butyl ester without removing a Boc protecting group?

A2: This is a common challenge as both groups are acid-labile. However, selective deprotection is achievable under specific conditions. One effective method involves using cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile.[6][7] This system has been shown to selectively cleave t-butyl esters while preserving N-Boc groups.[6][7] Another approach is to use carefully controlled concentrations of sulfuric acid in tert-butyl acetate.[8]

Q3: Are there methods to remove a t-butyl ester in the presence of other acid-sensitive groups like Cbz, benzyl (B1604629) esters, or silyl (B83357) ethers?

A3: Yes, milder acidic conditions can be employed. Aqueous phosphoric acid (85 wt%) is an effective reagent for deprotecting t-butyl esters and ethers while tolerating groups such as Cbz carbamates, benzyl and methyl esters, and TBDMS ethers.[9][10][11]

Q4: What is the mechanism of acid-catalyzed t-butyl ester cleavage?

A4: The deprotection proceeds via an acid-catalyzed mechanism. The reaction is initiated by protonation of the ester oxygen, which increases the electrophilicity of the carbonyl group. This is followed by the elimination of isobutylene, which is formed from the stable tert-butyl cation, to yield the carboxylic acid.[1][2]

Q5: What are the common byproducts in TFA-mediated t-butyl ester deprotection, and how can their formation be minimized?

A5: The trifluoroacetic acid-mediated removal of t-butyl groups can lead to the formation of t-butyl trifluoroacetate.[12] This byproduct can alkylate sensitive residues like methionine and tryptophan.[12] The use of scavengers, such as thiophenol, can help destroy the t-butyl trifluoroacetate.[12] The t-butyl cation itself can also be trapped by scavengers.[12]

Troubleshooting Guides

Issue 1: Simultaneous cleavage of other acid-labile protecting groups (e.g., Boc, Trityl).

This is a frequent issue due to the similar acid lability of these groups.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Non-selective Deprotection start Start: Non-selective cleavage observed q1 Is the other protecting group a Boc group? start->q1 m1 Method 1: Use CeCl3·7H2O / NaI in acetonitrile. q1->m1 Yes m2 Method 2: Use controlled concentration of H2SO4 in tBuOAc. q1->m2 q2 Is the other protecting group a Trityl or other highly acid-labile group? q1->q2 No end End: Achieve selective t-butyl ester cleavage m1->end m2->end m3 Consider using milder Lewis acids like ZnBr2, but be aware of its limitations with Boc groups. q2->m3 Yes m4 Use aqueous H3PO4 for moderate selectivity. q2->m4 No m3->end m4->end

Caption: Decision workflow for troubleshooting non-selective deprotection.

Experimental Protocols for Selective Cleavage:

  • Method 1: CeCl₃·7H₂O-NaI System (for selectivity over Boc) [6][7]

    • To a suspension of CeCl₃·7H₂O (1.5 equivalents) and NaI (1.3 equivalents) in acetonitrile, add the N-Boc protected t-butyl ester substrate.

    • Reflux the mixture for the time indicated by TLC monitoring (typically 1-6 hours).

    • Upon completion, perform a standard aqueous workup to isolate the N-Boc protected carboxylic acid.

  • Method 2: Aqueous Phosphoric Acid (for selectivity over Cbz, Bn-esters, TBDMS) [9][10]

    • Dissolve the t-butyl ester substrate in a suitable solvent.

    • Add 85 wt% aqueous phosphoric acid.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Isolate the product via extraction after neutralizing the acid.

Issue 2: Incomplete reaction or slow conversion.

This can occur with less reactive substrates or sub-optimal reaction conditions.

Troubleshooting Steps:

  • Increase Acid Concentration/Equivalents: For TFA-mediated reactions, a common solvent system is 50% TFA in dichloromethane (B109758) (DCM).[13] If the reaction is slow, the concentration of TFA can be carefully increased.

  • Elevate Temperature: Gentle heating can often accelerate the cleavage. However, be cautious as this may also decrease selectivity.

  • Change of Reagent: If strong acids are not effective or desired, consider switching to a Lewis acid-based system or other methods. For thermally stable compounds, heating in a vacuum to around 180°C can cleave the t-butyl ester.[13]

Quantitative Data on Reaction Conditions:

Reagent/SystemOther Protecting GroupSolventTemp. (°C)Time (h)Yield (%)Reference
TFA / DCM (1:1)BenzylDCMRT3-5High[3][13]
CeCl₃·7H₂O / NaIBocAcetonitrileReflux1-675-99[7]
ZnBr₂PhF-amineDCMRT12Good[4][5]
85% H₃PO₄ (aq)Cbz, Bn-ester, TBDMS-RT-High[9][10]
Issue 3: Formation of t-butylated byproducts.

The liberated t-butyl cation is an electrophile and can react with nucleophilic functional groups in the substrate or solvent.

Mitigation Strategy:

The addition of "scavengers" to the reaction mixture can trap the t-butyl cation.

Scavenger Addition Workflow:

G cluster_1 Mitigating t-Butylation Side Reactions start Start: t-Butylated byproduct detected q1 Is the substrate sensitive to alkylation (e.g., contains Trp, Met)? start->q1 add_scavenger Add a scavenger to the reaction mixture. q1->add_scavenger Yes scavenger_choice Common Scavengers: - Thiophenol - Anisole - Triisopropylsilane (TIS) add_scavenger->scavenger_choice monitor Monitor reaction for byproduct reduction. scavenger_choice->monitor end End: Minimized byproduct formation monitor->end

Caption: Workflow for mitigating t-butylation side reactions.

Experimental Protocol: TFA Cleavage with Scavengers

  • Dissolve the t-butyl ester substrate in DCM.

  • Add the chosen scavenger (e.g., anisole, 5-10% v/v).

  • Cool the mixture to 0°C.

  • Slowly add trifluoroacetic acid (TFA).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the crude product.

References

Validation & Comparative

A Head-to-Head Comparison of Bis-PEG11-t-butyl ester and Bis-PEG-acid for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of a suitable PEG linker is critical to the success of the final conjugate, influencing its stability, pharmacokinetics, and biological activity. Among the options available, homobifunctional PEG linkers with terminal carboxylic acid groups are widely used for their ability to couple with primary amines on biomolecules. This guide provides an objective comparison between two closely related yet distinct linkers: Bis-PEG-acid and its protected counterpart, Bis-PEG11-t-butyl ester. The fundamental difference lies in the strategic use of a t-butyl protecting group, which introduces an additional step in the workflow but offers greater control over the conjugation process.

Executive Summary: Key Differences and Use Cases

The selection between this compound and Bis-PEG-acid hinges on the specific requirements of the bioconjugation strategy.

  • Bis-PEG-acid offers a more direct, one-pot approach to bioconjugation. It is suitable for applications where simplicity and speed are prioritized, and where potential side reactions like intra- and intermolecular cross-linking can be controlled by optimizing reaction conditions.

  • This compound provides a multi-step, controlled approach. The t-butyl protecting group allows for the sequential and selective functionalization of the two ends of the PEG linker. This is particularly advantageous in complex syntheses, such as the creation of antibody-drug conjugates (ADCs) or PROTACs, where precise control over the conjugation process is paramount to achieving a homogenous final product. The initial protection prevents the carboxyl group from participating in unwanted reactions, and it is deprotected only when it is ready to be conjugated.

Comparative Analysis of Bioconjugation Efficiency

ParameterThis compoundBis-PEG-acidRationale
Workflow Complexity Higher (multi-step: deprotection, activation, conjugation)Lower (one-pot activation and conjugation)The t-butyl ester requires a separate deprotection step before the carboxyl group can be activated for conjugation.
Control over Reaction HighModerateThe protecting group on the t-butyl ester allows for sequential reactions, offering greater control over which end of the linker reacts and when. This can minimize unwanted cross-linking.
Potential for Side Reactions Lower (during conjugation), but potential for side reactions during deprotectionHigher (potential for intra- and intermolecular cross-linking)The deprotection of the t-butyl ester can generate reactive tert-butyl cations that may cause side reactions with sensitive amino acid residues if not properly scavenged[1][2]. With Bis-PEG-acid, both ends are reactive simultaneously, increasing the risk of unwanted cross-linking.
Overall Yield Potentially higher for complex conjugates due to better controlMay be lower for complex conjugates due to the formation of byproductsWhile the additional deprotection step for the t-butyl ester may have its own yield, the enhanced control can lead to a higher yield of the desired final product in multi-step syntheses.
Purity of Final Conjugate Potentially higherMay require more extensive purificationThe controlled reaction with the t-butyl ester can lead to a more homogenous product mixture, simplifying purification.
Reaction Time Longer (due to the additional deprotection step)ShorterThe direct, one-pot nature of the Bis-PEG-acid conjugation is inherently faster.
Impact on Biomolecule Stability Potential for impact from acidic deprotection conditionsGenerally mild conjugation conditionsThe acidic conditions required for t-butyl deprotection could potentially affect the stability of sensitive biomolecules. Careful optimization of the deprotection protocol is necessary.

Experimental Workflows and Signaling Pathways

Logical Workflow for Bioconjugation

The choice between the two linkers dictates the experimental workflow. The use of this compound introduces a preliminary deprotection step.

G cluster_0 This compound Workflow cluster_1 Bis-PEG-acid Workflow A This compound B Deprotection (e.g., TFA) A->B C Bis-PEG11-acid B->C D Activation (EDC/NHS) C->D E Activated PEG-NHS Ester D->E G Conjugation E->G F Biomolecule (Amine-containing) F->G H Purified Conjugate G->H J Bis-PEG-acid K Activation (EDC/NHS) J->K L Activated PEG-NHS Ester K->L N Conjugation L->N M Biomolecule (Amine-containing) M->N O Purified Conjugate N->O G cluster_0 This compound Pathway cluster_1 Bis-PEG-acid Pathway A HOOC-PEG-COO-tBu B H+ A->B Deprotection C HOOC-PEG-COOH B->C D EDC/NHS C->D Activation E NHS-OOC-PEG-COO-NHS D->E F R-NH2 E->F Conjugation G R-NHCO-PEG-CONH-R F->G J HOOC-PEG-COOH K EDC/NHS J->K Activation L NHS-OOC-PEG-COO-NHS K->L M R-NH2 L->M Conjugation N R-NHCO-PEG-CONH-R M->N

References

Unveiling the Advantages of Bis-PEG11-t-butyl Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a chemical linker is a critical determinant of experimental success. Among the diverse arsenal (B13267) of available tools, homobifunctional linkers play a pivotal role in creating stable, well-defined conjugates. This guide provides an in-depth comparison of Bis-PEG11-t-butyl ester, a homobifunctional crosslinker, with its alternatives, supported by experimental data and detailed protocols to inform rational linker selection in applications ranging from antibody-drug conjugates (ADCs) to fundamental studies of protein-protein interactions.

At its core, this compound is a homobifunctional crosslinking agent characterized by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer arm, flanked at each end by a t-butyl ester protected carboxylic acid. This unique architecture offers several advantages, primarily centered around the benefits of PEGylation and the controlled reactivity afforded by the t-butyl ester groups.

The PEG Advantage: Enhancing Solubility, Stability, and Pharmacokinetics

The incorporation of a PEG spacer is a well-established strategy to improve the physicochemical properties of biomolecules.[1][2] PEG chains are highly hydrophilic, which can significantly enhance the aqueous solubility of conjugated proteins and peptides, mitigating the aggregation issues often encountered with hydrophobic molecules.[1] This is particularly crucial in the development of ADCs, where the conjugation of hydrophobic payloads can compromise the stability and pharmacokinetic profile of the antibody.

Moreover, the flexible nature of the PEG chain can act as a spatial bridge, minimizing steric hindrance between the conjugated molecules and preserving their biological activity. In therapeutic applications, PEGylation is known to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a prolonged circulation half-life.[1]

Controlled Reactivity: The Role of the t-butyl Ester

Unlike more reactive homobifunctional linkers, such as those bearing N-hydroxysuccinimide (NHS) esters, the t-butyl ester groups of this compound offer a layer of control over the crosslinking reaction. The t-butyl esters serve as protecting groups for the terminal carboxylic acids.[3] These groups are stable under standard physiological conditions but can be removed under acidic conditions to reveal the reactive carboxylic acids.[3] This allows for a two-step activation and conjugation process, providing greater control over the crosslinking reaction and minimizing unwanted side reactions.[4]

Performance Comparison: this compound vs. Alternatives

The selection of an appropriate linker is highly dependent on the specific application. Here, we compare the properties and performance of this compound with other commonly used homobifunctional crosslinkers.

Structural and Functional Comparison of Homobifunctional Linkers
LinkerReactive GroupSpacer Arm CompositionSpacer Arm Length (Å)Key Features
This compound Carboxylic Acid (protected)Polyethylene Glycol (11 units)~48.5Hydrophilic, requires deprotection for reactivity, offers controlled conjugation.
Bis-PEG11-NHS ester N-hydroxysuccinimide esterPolyethylene Glycol (11 units)~48.5Amine-reactive, hydrophilic, prone to hydrolysis.
Disuccinimidyl suberate (B1241622) (DSS) N-hydroxysuccinimide esterAlkane chain11.4Amine-reactive, hydrophobic, shorter spacer.[5]
Disuccinimidyl glutarate (DSG) N-hydroxysuccinimide esterAlkane chain7.7Amine-reactive, hydrophobic, very short spacer.
3,3′-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) Sulfo-NHS esterDisulfide bond12.0Amine-reactive, cleavable (disulfide bond), water-soluble.

Spacer arm length for PEG linkers is an approximation and can vary based on conformation.

Experimental Data: Impact of PEGylation on Conjugate Performance

While direct head-to-head quantitative data for this compound is limited in publicly available literature, the advantages of its core components—the PEG spacer and the reactive carboxyl groups—are well-documented. The following table summarizes the general effects of PEGylation on antibody-drug conjugate performance, which can be extrapolated to understand the benefits of using a PEGylated linker like this compound.

ParameterNon-PEGylated Linker (e.g., SMCC)PEGylated Linker (e.g., PEG-maleimide)Reference
Solubility Prone to aggregation with hydrophobic drugsIncreased solubility and reduced aggregation[1]
In Vivo Half-Life ShorterLonger[1]
Tumor Accumulation LowerHigher[1]
Maximum Tolerated Dose (MTD) LowerHigher[1]

Experimental Protocols

General Protocol for Protein Crosslinking using this compound

This protocol outlines a two-step process involving the deprotection of the t-butyl ester groups followed by carbodiimide-mediated crosslinking to primary amines on a protein.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in DCM.

    • Add TFA to the solution and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected Bis-PEG11-acid.

  • Activation of Bis-PEG11-acid:

    • Dissolve the dried Bis-PEG11-acid in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add EDC and NHS to the solution (typically a 1.5 to 2-fold molar excess over the acid groups).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Protein Crosslinking:

    • Add the activated Bis-PEG11-NHS ester solution to the protein solution in a suitable reaction buffer (e.g., PBS, pH 7.2-8.0). A typical molar excess of the crosslinker over the protein is 20-50 fold, but this should be optimized for each specific application.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess crosslinker and byproducts using a desalting column.

  • Analysis:

    • Analyze the crosslinked products using SDS-PAGE, size-exclusion chromatography (SEC), and/or mass spectrometry to determine the crosslinking efficiency and identify the crosslinked species.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

cluster_structure Chemical Structure of this compound (Conceptual) tBu-OOC tBu-OOC- PEG11 -(CH2CH2O)11- tBu-OOC->PEG11 COO-tBu -COO-tBu PEG11->COO-tBu

Caption: Conceptual structure of this compound.

cluster_workflow Crosslinking Workflow with this compound A This compound B Deprotection (Acidic Conditions, e.g., TFA) A->B Step 1 C Bis-PEG11-acid B->C D Activation (EDC/NHS) C->D Step 2 E Activated Bis-PEG11-NHS ester D->E G Crosslinking Reaction E->G Step 3 F Target Protein(s) (with primary amines) F->G H Crosslinked Protein Conjugate G->H

Caption: Two-step crosslinking workflow using this compound.

cluster_pathway Signaling Pathway Inhibition via ADC ADC Antibody-Drug Conjugate (with PEG linker) Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug Signaling Signaling Cascade Drug->Signaling Inhibition Apoptosis Apoptosis Signaling->Apoptosis Induction

Caption: ADC mechanism of action facilitated by a linker.

References

A Comparative Guide to Validating Bis-PEG11-Conjugation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, safety, and efficacy. PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a biomolecule, is a widely employed strategy to enhance the therapeutic properties of proteins and peptides. This guide provides a comprehensive comparison of mass spectrometry (MS) for the validation of protein conjugation with Bis-PEG11 linkers against other common analytical techniques.

The focus is on the practical application of these methods, supported by detailed experimental protocols and data presentation. While the specific molecule "Bis-PEG11-t-butyl ester" is a common starting material, its t-butyl ester groups are protecting groups for carboxylic acids. For conjugation to proteins, these must first be deprotected to form Bis-PEG11-acid, which is then activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on the protein. This guide, therefore, addresses the validation of the final conjugated product.

Mass Spectrometry: The Gold Standard for Conjugation Analysis

Mass spectrometry has become an indispensable tool for the detailed characterization of PEGylated proteins.[1] It offers direct insights into the molecular weight changes resulting from conjugation, allowing for the determination of the degree of PEGylation (the number of PEG molecules attached) and the identification of specific conjugation sites.[1][2] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently used, often coupled with liquid chromatography (LC) for prior separation.[1]

High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) instruments, are particularly well-suited for analyzing the complex spectra that can arise from the heterogeneity of PEGylated proteins.[3][4]

Experimental Protocol: LC-ESI-MS for Intact Mass Analysis

This protocol outlines a general procedure for the analysis of a protein conjugated with a Bis-PEG11 linker using LC-ESI-MS.

1. Sample Preparation:

  • Conjugation Reaction: React the target protein with the activated Bis-PEG11 linker (e.g., Bis-PEG11-NHS ester) at a specific molar ratio in an amine-free buffer (e.g., PBS, pH 7.4) for a defined period at room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent like Tris-HCl.

  • Purification and Buffer Exchange: Remove excess, unreacted PEG linker and exchange the buffer to one suitable for MS analysis (e.g., 10 mM ammonium (B1175870) acetate) using a desalting column or spin filter with an appropriate molecular weight cutoff.[2]

2. LC-MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B to elute the unconjugated protein and the various PEGylated species.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF).

  • Ionization Mode: Positive ion electrospray ionization (ESI).

3. Data Acquisition and Analysis:

  • Acquire mass spectra across the elution profile.

  • The resulting spectra will show a distribution of multiply charged ions for each species (unconjugated protein, mono-PEGylated, di-PEGylated, etc.).

  • Use deconvolution software to transform the charge-state series into zero-charge mass spectra for each component.[2][3]

  • The mass difference between the peaks will correspond to the mass of the attached PEG linker, confirming successful conjugation and allowing for the determination of the degree of PEGylation.

Comparison of Analytical Techniques

While mass spectrometry provides unparalleled detail, other techniques are also valuable for characterizing PEGylated proteins, each with its own strengths and weaknesses.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (LC-MS, MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight, degree of PEGylation, distribution of PEGylated species, identification of conjugation sites (with MS/MS).[1][2]High specificity and accuracy, provides detailed structural information.[1]Can be complex to interpret for heterogeneous samples, requires specialized instrumentation.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Purity, presence of aggregates, separation of PEGylated from non-PEGylated protein.Robust, simple method development, good for detecting high molecular weight impurities.[6][7]Co-elution can occur if the hydrodynamic radii are similar, limited resolution for different degrees of PEGylation.[8]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.Purity, separation of positional isomers, quantification of different species.[5]Higher resolution than SEC for different PEGylated forms.[5]Can lead to protein denaturation, requires optimization of conditions for good peak shape and recovery.[8]
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to detect and quantify the target molecule.Quantification of total PEGylated protein in biological matrices.Very high sensitivity (ng/mL), suitable for pharmacokinetic studies.Can be subject to matrix effects, may not distinguish between different PEGylated forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural integrity of the protein post-conjugation, quantification of PEGylated species.[9][10]Provides atomic-level structural information without requiring ionization.[9]Lower sensitivity compared to MS and ELISA, complex spectra for large proteins.

Visualizing the Workflow and Logic

Diagrams created using Graphviz help to clarify the experimental processes and the relationships between different analytical outcomes.

cluster_conjugation Step 1: Conjugation cluster_analysis Step 2: Validation Protein Target Protein Reaction Conjugation Reaction Protein->Reaction PEG_ester This compound Deprotection Deprotection PEG_ester->Deprotection PEG_acid Bis-PEG11-acid Deprotection->PEG_acid Activation Activation (e.g., NHS) PEG_acid->Activation Activated_PEG Activated Bis-PEG11 Activation->Activated_PEG Activated_PEG->Reaction Purification Purification & Buffer Exchange Reaction->Purification LCMS LC-ESI-MS Analysis Purification->LCMS Deconvolution Deconvolution of Spectra LCMS->Deconvolution Result Confirmation of Conjugation & Degree of PEGylation Deconvolution->Result

Workflow for Bis-PEG11 Conjugation and MS Validation.

cluster_methods Analytical Methods cluster_info Information Obtained Validation Validation of PEGylation MS Mass Spectrometry Validation->MS SEC SEC Validation->SEC RPHPLC RP-HPLC Validation->RPHPLC ELISA ELISA Validation->ELISA NMR NMR Validation->NMR MW Molecular Weight & Degree of PEGylation MS->MW Purity Purity & Aggregates SEC->Purity Isomers Positional Isomers RPHPLC->Isomers Quantity Quantification ELISA->Quantity Structure Structural Integrity NMR->Structure

Comparison of Analytical Methods for PEGylation Validation.

Conclusion

The validation of this compound conjugation, after deprotection and activation, is a critical step in the development of PEGylated biotherapeutics. Mass spectrometry, particularly when coupled with liquid chromatography, stands out as the most powerful and informative technique for this purpose, providing detailed insights into the success of the conjugation and the nature of the resulting product. However, a comprehensive characterization strategy often employs orthogonal methods. Techniques like SEC and RP-HPLC are invaluable for assessing purity and resolving different PEGylated species, while ELISA offers high sensitivity for quantification in biological samples. The choice of method will ultimately depend on the specific information required at each stage of the research and development process.

References

Comparative Stability of Amide Bond Linkers in Bioconjugation: A Focus on PEGylated Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the chemical linker is a critical determinant in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The linker's performance dictates the pharmacokinetic profile, efficacy, and toxicity of the conjugate. An ideal linker must remain stable in systemic circulation to prevent premature payload release but allow for cleavage under specific conditions at the target site. This guide provides a comparative analysis of the stability of amide bonds, particularly those formed using PEG linkers like Bis-PEG11-t-butyl ester, against other common bioconjugation linkages.

Introduction to Linker Chemistry and Amide Bond Stability

This compound is a homobifunctional crosslinker. To form an amide bond, the t-butyl ester protecting groups are removed to reveal carboxylic acids, which are then activated (e.g., as N-hydroxysuccinimide esters) to react with primary or secondary amines on a biomolecule. The resulting amide bond is known for its high stability, a characteristic attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group.[1][2][3][4] This stability makes amide-based linkers a cornerstone of non-cleavable linker strategies in bioconjugation.[5][6]

However, the stability of a linker is not absolute and is influenced by its chemical environment, including pH and the presence of enzymes.[7] This guide will compare the stability of the amide bond against other common linkages under physiologically relevant conditions.

Comparative Linker Stability: A Head-to-Head Analysis

The choice of linker chemistry is pivotal, directly impacting the therapeutic index of a bioconjugate.[7][] Below is a comparison of common linker types and their stability profiles.

  • Amide Linkers (Non-Cleavable): Formed by reacting an activated carboxylic acid with an amine, these bonds are generally considered stable under physiological conditions (pH 7.4, 37°C).[3][5] Their hydrolysis requires harsh conditions, such as strong acids or bases at elevated temperatures, which are not encountered in vivo.[1][3][9] This makes them ideal for applications where the conjugate is intended to be internalized and degraded within the lysosome to release the payload.[6]

  • Ester Linkers (Chemically Cleavable): Esters are significantly more susceptible to hydrolysis than amides under both acidic and basic conditions.[1][2][9] This lability is due to the poorer resonance stabilization of the ester bond compared to the amide bond. While generally less stable in plasma, their hydrolysis rate can be tuned, making them useful in some controlled-release applications.

  • Hydrazone Linkers (pH-Sensitive/Acid-Cleavable): These linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][10][][12][13] This pH-dependent cleavage is a key feature in the design of ADCs intended for tumor-specific drug release.[][10][14]

  • Disulfide Linkers (Reductively Cleavable): Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment inside cells, where the concentration of glutathione (B108866) is high. This mechanism allows for targeted payload release within the cell.

The following table summarizes the comparative stability of these linkers.

Linker TypeBondCleavage MechanismRelative Stability in Plasma (pH 7.4)Typical Half-Life (t½) in Plasma
Amide -CO-NH-Non-cleavable (requires enzymatic degradation of the biomolecule)Very High > 150 hours
Ester -CO-O-Chemical Hydrolysis (pH-sensitive)Low to ModerateHours to days
Hydrazone -C=N-NH-Acid HydrolysisHigh (at pH 7.4), Low (at pH < 6)Several days (at pH 7.4)
Disulfide -S-S-Reduction (e.g., by Glutathione)HighSeveral days

Note: Half-life values are approximate and can vary significantly based on the specific molecular structure, steric hindrance, and experimental conditions.

Experimental Protocols for Stability Assessment

To quantitatively assess linker stability, standardized in vitro and in vivo protocols are essential.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the stability of a bioconjugate in plasma from various species.[7][12][15]

Objective: To quantify the release of a payload or the degradation of the conjugate over time in a plasma environment.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)[12][15]

  • Reagents for sample processing (e.g., protein precipitation agents like acetonitrile (B52724), affinity capture beads)[15][16]

Procedure:

  • Incubation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and a control sample in PBS. Incubate all samples at 37°C.[12][15]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 144 hours).[12][15] Immediately freeze samples at -80°C to halt degradation.[12][15]

  • Sample Analysis (Payload Release):

    • Precipitate plasma proteins using cold acetonitrile to extract the free (released) payload.[15]

    • Analyze the supernatant by LC-MS to quantify the concentration of the free payload.[15][17]

  • Sample Analysis (Intact Conjugate):

    • For ADCs, capture the antibody-containing species using Protein A/G magnetic beads.[16]

    • Analyze the captured, intact ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[12][18]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time. Calculate the half-life (t½) of the linker in plasma.[12]

Protocol 2: pH-Dependent Hydrolysis Study

Objective: To assess the stability of the linker across a range of pH values, mimicking different biological compartments.

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 4.5, 5.5, 6.5, 7.4).

  • Incubate the bioconjugate in each buffer at 37°C.

  • Collect samples at various time points.

  • Analyze samples for degradation or payload release using HPLC or LC-MS.

  • Calculate the hydrolysis rate constant and half-life at each pH.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz help to clarify complex processes and relationships.

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_result Result A Test Conjugate in Plasma (37°C) C Collect Aliquots (0, 1, 6, 24, 48... hrs) A->C B Control Conjugate in PBS (37°C) B->C D Quench at -80°C C->D E Quantify Free Payload (LC-MS) D->E F Measure Intact Conjugate (e.g., DAR by HIC/LC-MS) D->F G Calculate Half-Life (t½) & Stability Profile E->G F->G

Caption: Workflow for the in vitro plasma stability assay.

G cluster_stability Relative Chemical Stability Amide Amide Bond (-CO-NH-) Ester Ester Bond (-CO-O-) Amide->Ester Much Greater (Resonance Stabilized) Hydrazone Hydrazone Bond (-C=N-NH-) Amide->Hydrazone Greater at pH 7.4 (Non-cleavable vs. Acid-labile)

Caption: Comparative chemical stability of common linker bonds.

Conclusion

The amide bond, such as that formed by this compound, offers exceptional stability, making it a linker of choice for applications requiring long circulation times and minimal premature drug release. While less stable linkers like hydrazones and esters provide mechanisms for controlled, stimulus-responsive cleavage, the robustness of the amide bond is ideal for non-cleavable strategies where the bioconjugate's action relies on the degradation of the entire molecule within the target cell. The experimental protocols outlined provide a framework for researchers to quantitatively assess and compare the stability of different linker technologies, enabling the rational design of safer and more effective bioconjugates.

References

A Comparative Guide to the Quantitative Analysis of Protein Degradation with PEG-ylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4]

This guide provides an objective comparison of PROTACs featuring flexible polyethylene (B3416737) glycol (PEG) linkers, such as those synthesized from precursors like Bis-PEG11-t-butyl ester, against other common linker types. We will delve into the quantitative methods used to assess their performance, supported by detailed experimental protocols and data.

PROTAC Mechanism of Action: The Role of the Linker

The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[5] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the 26S proteasome.[6] The linker's length, flexibility, and chemical properties are paramount in enabling the optimal orientation and stabilization of this complex.[7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Performance Comparison of PROTAC Linkers

The choice of linker significantly impacts a PROTAC's degradation efficiency, which is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[1][8] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

PEG linkers, known for their flexibility and hydrophilicity, are commonly used to improve the solubility and cell permeability of PROTAC molecules.[4] However, their performance must be compared against other linker types, such as more hydrophobic alkyl chains or conformationally restricted rigid linkers.

Table 1: Comparison of Common PROTAC Linker Characteristics

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Chains Flexible, hydrophilic, synthetically accessible.Good solubility, can improve cell permeability, allows for conformational sampling to form a stable ternary complex.[4]High flexibility can be entropically unfavorable; potential for non-specific binding.[9]
Alkyl Chains Flexible, hydrophobic.Synthetically straightforward, provides high conformational flexibility.[1]Poor aqueous solubility can limit bioavailability and cellular uptake.[1]
Rigid Linkers Conformationally constrained (e.g., containing rings).Can pre-organize the ligands for optimal ternary complex formation, potentially leading to higher potency and selectivity.[4]May introduce steric hindrance if not optimally designed; less conformational freedom to adapt to different targets.[1]

Table 2: Illustrative Performance Data for Different Linker Types

The following data is representative and compiled from general findings in PROTAC literature. Actual values are highly dependent on the specific target, E3 ligase, and cell line used.

Target ProteinE3 LigaseLinker TypeRepresentative DC50Representative DmaxReference Principle
Kinase AVHLPEG (e.g., 11 units)50 nM>90%Flexible linkers are often effective.[1]
Kinase AVHLAlkyl Chain (e.g., 9 atoms)150 nM~80%Hydrophobicity can impact performance.[1]
Kinase AVHLRigid (e.g., disubstituted ring)25 nM>95%A well-oriented rigid linker can be highly potent.[1]
Bromodomain BCRBNPEG (e.g., 4 units)75 nM>85%PEG linkers are widely used and potent.[1]
Bromodomain BCRBNAlkyl/Ether (<12 atoms)No Degradation-Linker must be of sufficient length and composition.[1]

Quantitative Analysis of Protein Degradation

A multi-faceted approach using orthogonal methods is crucial for robustly validating PROTAC-mediated protein degradation.[5] The most common techniques include Western Blotting, mass spectrometry-based proteomics, and various reporter assays.

Experimental_Workflow cluster_workflow General Workflow for Quantifying Protein Degradation cluster_methods Analytical Techniques A 1. Cell Culture & Plating B 2. PROTAC Treatment (Dose-response & time-course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Analysis Method D->E WB Western Blot E->WB MS LC-MS/MS (Proteomics) E->MS RA Reporter Assay (e.g., HiBiT) E->RA F 6. Data Analysis (Densitometry, Peptide ID, etc.) WB->F MS->F RA->F G 7. Determine DC50 & Dmax F->G

A comprehensive workflow for evaluating PROTAC efficiency.

Table 3: Comparison of Key Methods for Quantifying Protein Degradation

MethodPrincipleThroughputKey OutputsProsCons
Western Blot Antibody-based detection of specific proteins separated by size.[6]Low to MediumTarget protein levels relative to a loading control. DC50, Dmax.[6]Widely accessible, provides direct visualization of protein levels.Semi-quantitative, laborious, low throughput, requires specific antibodies.[10]
Mass Spectrometry (Proteomics) Identifies and quantifies thousands of proteins in a sample simultaneously.[3][11]Low to MediumUnbiased, proteome-wide view of on-target and off-target effects.[12][13]Highly quantitative, identifies off-targets, no antibody needed.Requires specialized equipment and expertise, complex data analysis.[10]
Reporter Assays (e.g., HiBiT, NanoLuc) Target protein is tagged with a reporter (e.g., small peptide) whose signal correlates with protein abundance.[10][14]HighReal-time kinetics of degradation, DC50, Dmax.[8]High-throughput, suitable for screening, can be done in live cells.[10]Requires genetic modification of cells, potential for tag interference.

Experimental Protocols

Accurate and reproducible data are the foundation of effective PROTAC development. Below are detailed protocols for key assays used to evaluate degradation efficiency.

Protocol 1: Quantification of Protein Degradation by Western Blot

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of a target protein.[6]

  • Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[6]

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 16 or 24 hours) at 37°C.[6]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

  • Lysate Collection: Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA protein assay kit.[15]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis: Add a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software.[5]

  • Data Calculation: Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation. Plot the results to calculate DC50 and Dmax values.[15]

Protocol 2: Global Proteomics Analysis by Mass Spectrometry (LC-MS/MS)

This protocol provides a workflow for assessing on-target and off-target PROTAC effects across the entire proteome.[3][12]

  • Cell Culture and Treatment: Prepare multiple flasks or plates of cells. Treat with the PROTAC at a specific concentration (e.g., the DC50 concentration) and a vehicle control for a set time point.

  • Lysis and Protein Extraction: Harvest and lyse cells as described in the Western Blot protocol (Steps 3 & 4).

  • Protein Digestion:

    • Quantify the protein concentration (BCA assay).

    • Take an equal amount of protein from each sample (e.g., 50 µg).

    • Reduce the disulfide bonds (e.g., with DTT), alkylate the cysteines (e.g., with iodoacetamide), and digest the proteins into peptides using an enzyme like trypsin overnight.

  • Peptide Labeling (Optional but Recommended): For multiplexed quantitative analysis, label the peptides from each condition with tandem mass tags (TMT) or use a label-free quantification approach.[16]

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.[5]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the peptide sequences and their corresponding proteins.

    • Quantify the relative abundance of each identified protein across the different samples (PROTAC-treated vs. vehicle control).

    • Perform statistical analysis to identify proteins that are significantly downregulated (potential on-target and off-target effects) or upregulated (potential compensatory mechanisms).

References

Bridging the Gap: How PEG Linker Flexibility Governs Ternary Complex Formation in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has ushered in a new era of therapeutic intervention by hijacking the cell's own machinery to eliminate disease-causing proteins. A critical, yet often underestimated, component of these molecules is the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comparative analysis of how the flexibility of PEG linkers impacts the formation and stability of the crucial ternary complex, a key determinant of successful protein degradation.

The linker is not a passive spacer; its length and flexibility are critical in dictating the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short can cause steric hindrance, preventing the formation of a stable complex, while an overly long and flexible linker might lead to inefficient ubiquitination due to non-productive binding modes.[1]

Quantitative Impact of Linker Flexibility on PROTAC Performance

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on the degradation of specific protein targets.

Table 1: Comparison of Linker Composition on BTK Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)
NC-1 PEG-based (flexible)2.297
IR-1 PEG-based (flexible)1895
IR-2 PEG-based (flexible)3994
RC-1 Cyanoacrylamide-based15090
RC-2 Cyanoacrylamide-based25085
RC-3 Dimethylated cyanoacrylamide-based>1000<20

Data compiled from a study on Bruton's tyrosine kinase (BTK) degradation in Mino cells. The flexible PEG-based linkers generally resulted in more potent degradation compared to the more rigid cyanoacrylamide-based linkers.[2]

Table 2: Illustrative Comparison of PEG Linker Length on BRD4 Degradation

LinkerDC50 (nM)Dmax (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Target Engagement (NanoBRET, EC50, nM)
PEG3 55851.875
PEG4 25952.540
PEG5 15982.230
PEG6 40901.560

This table presents a synthesized comparison based on typical trends observed in PROTAC development for Bromodomain-containing protein 4 (BRD4).[3] The data illustrates that there is often an optimal PEG linker length for achieving maximal degradation and favorable cell permeability and target engagement.[3]

Experimental Protocols

The evaluation of PROTAC efficacy and the characterization of ternary complex formation involve a suite of biophysical and cell-based assays.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) at a suitable density and allow them to adhere overnight. The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the sensor surface to measure the kinetics of the binary interaction between the PROTAC and the E3 ligase.

  • Ternary Complex Analysis: Pre-incubate the PROTAC with a near-saturating concentration of the target protein. Inject a series of concentrations of this pre-formed binary complex over the E3 ligase-functionalized surface to measure the kinetics of ternary complex formation.[6]

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[7]

NanoBRET™ Assay for Ternary Complex Formation in Live Cells

  • Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in cells. Label the HaloTag® fusion protein with a fluorescent ligand.

  • PROTAC Treatment: Treat the cells with a dose-response of the PROTAC.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal, which occurs when the NanoLuc® donor and the fluorescent acceptor on the HaloTag® are brought into close proximity by the PROTAC-mediated ternary complex formation.[8]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[4]

Visualizing the Mechanism and Linker Flexibility

Ternary_Complex_Formation cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Linker_Flexibility cluster_Flexible Flexible PEG Linker cluster_Rigid Rigid Linker POI_flex POI Ligand l1 l1 E3_flex E3 Ligand l2 l2 l1->l2  (CH2CH2O)n   Flexible_Label Allows for conformational sampling to find an optimal binding pose. POI_rigid POI Ligand Linker_rigid Rigid Moiety POI_rigid->Linker_rigid E3_rigid E3 Ligand Linker_rigid->E3_rigid Rigid_Label Restricts conformational freedom, potentially pre-organizing for binding.

Caption: Comparison of flexible vs. rigid linkers.

References

Safety Operating Guide

Proper Disposal of Bis-PEG11-t-butyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents like Bis-PEG11-t-butyl ester are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, compiled from safety data sheets of structurally related compounds. Adherence to these procedures is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and any available Safety Data Sheet (SDS) for similar compounds.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Ensure that eyewash stations and safety showers are readily accessible.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, earth).

  • Collection: Place the contained material into a clearly labeled, sealed container designated for hazardous chemical waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated containers is through a licensed hazardous waste management facility.

  • Waste Categorization: Classify waste containing this compound as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization:

    • Use a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound waste"), associated hazards, and the accumulation start date.

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Important Considerations:

  • Do not discharge this compound or its waste into sewer systems or the environment.[1]

  • Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning, or they must be disposed of as hazardous waste.[1]

Quantitative Data Summary

ParameterValue/InformationSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coatGeneral laboratory safety guidelines
Engineering Controls Well-ventilated area (chemical fume hood recommended)General laboratory safety guidelines
Spill Containment Inert absorbent material for liquids, careful sweeping for solids[2]
Waste Classification Hazardous Chemical Waste[2]
Disposal Method Licensed hazardous waste management facility[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe Always spill Is there a spill? start->spill is_waste Is the material considered waste? segregate Segregate as Hazardous Chemical Waste is_waste->segregate Yes not_waste Material is not waste. Follow standard laboratory procedures for use. is_waste->not_waste No ppe->is_waste container Place in a labeled, sealed hazardous waste container segregate->container storage Store in a designated waste accumulation area container->storage contact_ehs Contact EHS or licensed waste disposal contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end spill->is_waste No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect in hazardous waste container 4. Decontaminate area spill->spill_procedure Yes spill_procedure->container

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.